3-Ethoxythiophene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDCOINUAYGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380606 | |
| Record name | 3-ethoxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139926-23-1 | |
| Record name | 3-ethoxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethoxythiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 3-ethoxythiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, ethyl 3-hydroxythiophene-2-carboxylate, followed by its etherification to ethyl 3-ethoxythiophene-2-carboxylate, and culminating in the hydrolysis to the target carboxylic acid.
Core Synthesis Pathway
The synthesis of this compound can be logically approached through the construction of the thiophene ring, followed by the introduction and modification of the necessary functional groups. The proposed pathway is as follows:
-
Step 1: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate. This initial step involves the formation of the thiophene ring with the required hydroxyl and ester functionalities at positions 3 and 2, respectively.
-
Step 2: Synthesis of Ethyl 3-ethoxythiophene-2-carboxylate. The hydroxyl group of the intermediate is then ethylated, a crucial step to introduce the desired ethoxy moiety.
-
Step 3: Synthesis of this compound. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar transformations.
Step 1: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate
This procedure is adapted from a known synthesis of the corresponding methyl ester.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium | 22.99 | 1.5 g | 0.065 mol |
| Absolute Ethanol | 46.07 | 30 mL | - |
| Ethyl Mercaptoacetate | 120.17 | 6.0 g | 0.05 mol |
| Ethyl 2-chloroacrylate | 134.56 | 6.7 g | 0.05 mol |
| 4 M Hydrochloric Acid | - | ~15 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.5 g, 0.065 mol) in small portions to absolute ethanol (30 mL) under a nitrogen atmosphere in a flask equipped with a reflux condenser and a dropping funnel.
-
After all the sodium has reacted, the solution is cooled to 0°C in an ice bath.
-
Ethyl mercaptoacetate (6.0 g, 0.05 mol) is added to the sodium ethoxide solution.
-
Ethyl 2-chloroacrylate (6.7 g, 0.05 mol) is then added dropwise to the stirred solution at a rate that maintains the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is then cooled to 0°C and quenched by the slow addition of 4 M hydrochloric acid until the solution is acidic (pH ~2).
-
Water (50 mL) is added, and the product is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Expected Yield: ~70-80%
Step 2: Synthesis of Ethyl 3-ethoxythiophene-2-carboxylate
This procedure is a standard Williamson ether synthesis adapted for the O-ethylation of a hydroxythiophene derivative.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3-hydroxythiophene-2-carboxylate | 172.21 | 8.6 g | 0.05 mol |
| Potassium Carbonate (anhydrous) | 138.21 | 10.4 g | 0.075 mol |
| Ethyl Iodide | 155.97 | 8.6 g | 0.055 mol |
| Dimethylformamide (DMF, anhydrous) | - | 50 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 100 mL | - |
Procedure:
-
To a solution of ethyl 3-hydroxythiophene-2-carboxylate (8.6 g, 0.05 mol) in anhydrous dimethylformamide (50 mL) in a round-bottom flask is added anhydrous potassium carbonate (10.4 g, 0.075 mol).
-
The mixture is stirred vigorously, and ethyl iodide (8.6 g, 0.055 mol) is added dropwise.
-
The reaction mixture is heated to 70°C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Expected Yield: >85%
Step 3: Synthesis of this compound
This is a standard ester hydrolysis procedure.
Reaction:
Caption: Detailed experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to 3-Ethoxythiophene-2-carboxylic acid
CAS Number: 139926-23-1
This technical guide provides a comprehensive overview of 3-Ethoxythiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, spectral characteristics, and potential applications, with a focus on experimental details and data presentation.
Chemical Properties and Structure
This compound is a substituted thiophene derivative. The presence of both a carboxylic acid and an ethoxy group on the thiophene ring makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 139926-23-1 | |
| Molecular Formula | C₇H₈O₃S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | No data available | Melting point of the related 3-methylthiophene-2-carboxylic acid is 147-149 °C. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | General solubility behavior of thiophene carboxylic acids. |
| pKa | No data available | Expected to be in the range of typical carboxylic acids. |
Synthesis
Plausible Synthetic Pathway
A likely two-step synthesis would involve:
-
Synthesis of Ethyl 3-ethoxythiophene-2-carboxylate: This ester could potentially be synthesized via several methods, including the reaction of a suitable thiophene precursor with diethyl carbonate or through a multi-component reaction involving an active methylene compound.
-
Hydrolysis to this compound: The resulting ethyl ester would then be hydrolyzed to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Spectroscopic Analysis of 3-Ethoxythiophene-2-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxythiophene-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous thiophene and carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.5 | Doublet | 1H | Thiophene H-5 |
| ~6.9 | Doublet | 1H | Thiophene H-4 |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165-175 | -COOH |
| ~160 | Thiophene C-3 |
| ~130 | Thiophene C-5 |
| ~125 | Thiophene C-2 |
| ~115 | Thiophene C-4 |
| ~70 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |
| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1550 | Medium | C=C stretch (Thiophene ring) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1040 | Strong | C-O stretch (Ethoxy) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular Ion) |
| 155 | [M - OH]⁺ |
| 145 | [M - C₂H₅]⁺ |
| 127 | [M - COOH]⁺ |
| 113 | [M - OC₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is fully dissolved. Particulates can degrade the quality of the NMR spectrum[1]. For small molecules, 5-25 mg is typically required for ¹H NMR, while ¹³C NMR may require 50-100 mg[1].
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
The acidic proton of the carboxylic acid is expected to have a broad signal and appear far downfield, typically in the 10-13 ppm range[2][3][4].
-
Protons on carbons adjacent to the carboxylic acid group generally resonate in the 2-3 ppm region[4][5].
-
-
¹³C NMR Acquisition :
-
Data Processing : Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[1].
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample holder to account for atmospheric CO₂ and water vapor[8].
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the 4000-400 cm⁻¹ range. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio[8].
-
Carboxylic acids typically show a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹[6][7][9].
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction.
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS. For carboxylic acids, derivatization may be necessary for GC-MS to increase volatility[10].
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
The molecular ion peak should correspond to the molecular weight of the compound.
-
Characteristic fragmentation patterns for carboxylic acids include the loss of OH (17 amu) and COOH (45 amu)[11].
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Crystal Structure Analysis of 3-Ethoxythiophene-2-carboxylic Acid: A Technical Guide
Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield a specific crystal structure for "3-Ethoxythiophene-2-carboxylic acid." This guide, therefore, presents a generalized methodology and representative data for a closely related compound, thiophene-2-carboxylic acid, to serve as an illustrative example for researchers, scientists, and drug development professionals. This approach provides a robust framework for the crystal structure analysis of similar small organic molecules.
Introduction
Single-crystal X-ray diffraction (SCXD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This method provides detailed information about molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice, which are critical for understanding the physicochemical properties of a compound.[1] For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design. This guide outlines the typical workflow and data analysis involved in the crystal structure determination of a small molecule like this compound.
Methodologies and Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement.[2]
Synthesis: Thiophene-2-carboxylic acid and its derivatives can be synthesized through various organic chemistry routes. A common method involves the oxidation of 2-acetylthiophene.[3] For this compound, a plausible synthetic route could involve the etherification of a 3-hydroxythiophene-2-carboxylic acid precursor.
Crystallization: Obtaining a single crystal of sufficient size and quality is often the most challenging step. Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution, inducing crystallization.[2]
-
Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.
The choice of solvent and crystallization technique is crucial and often determined through screening various conditions.
A suitable single crystal is mounted on a diffractometer.[1] Monochromatic X-rays are directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[1] The positions and intensities of the diffracted beams are recorded by a detector as the crystal is rotated.[2]
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful in solving the phase problem. An initial molecular model is built into the electron density map, and the atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.
Data Presentation: A Representative Example
The following tables summarize the crystallographic data for a representative related compound, thiophene-2-carboxylic acid.[4] This data is presented to illustrate the typical format and parameters obtained from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement for Thiophene-2-carboxylic Acid [4]
| Parameter | Value |
| Empirical formula | C20H16O8S4 |
| Formula weight | 504.59 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pna2(1) |
| Unit cell dimensions | a = 10.106(2) Å, α = 90° |
| b = 14.299(3) Å, β = 90° | |
| c = 16.092(3) Å, γ = 90° | |
| Volume | 2325.5(8) ų |
| Z | 4 |
| Density (calculated) | 1.464 Mg/m³ |
| Absorption coefficient | 0.452 mm⁻¹ |
| F(000) | 1056 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.13 to 25.00° |
| Reflections collected | 16217 |
| Independent reflections | 3849 [R(int) = 0.0429] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 3849 / 1 / 307 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0481, wR2 = 0.1358 |
| R indices (all data) | R1 = 0.0562, wR2 = 0.1412 |
| Largest diff. peak and hole | 0.385 and -0.323 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Thiophene-2-carboxylic Acid [4]
(Note: A full list of bond lengths and angles would be provided in a complete crystallographic report. This is a representative selection.)
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-C(1) | 1.712(4) | C(1)-S(1)-C(4) | 92.1(2) |
| S(1)-C(4) | 1.715(4) | C(5)-O(1)-C(6) | 117.2(3) |
| C(1)-C(2) | 1.372(6) | C(2)-C(1)-S(1) | 111.9(3) |
| C(2)-C(3) | 1.415(6) | C(1)-C(2)-C(3) | 112.5(4) |
| C(3)-C(4) | 1.369(6) | C(4)-C(3)-C(2) | 112.4(4) |
| C(4)-C(5) | 1.472(6) | C(3)-C(4)-S(1) | 111.1(3) |
| C(5)-O(1) | 1.321(5) | C(3)-C(4)-C(5) | 126.3(4) |
| C(5)-O(2) | 1.200(5) | S(1)-C(4)-C(5) | 122.5(3) |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical crystal structure analysis project.
Conclusion
While the specific crystal structure of this compound is not currently available in public repositories, the methodologies and data presentation formats outlined in this guide provide a comprehensive overview of the techniques used for the structural elucidation of similar small organic molecules. The representative data from thiophene-2-carboxylic acid serves as a practical example for researchers. A thorough understanding of these crystallographic principles is essential for professionals in chemical research and drug development, enabling the detailed molecular characterization that underpins modern pharmaceutical science.
References
Solubility Profile of 3-Ethoxythiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxythiophene-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features and general solubility principles. As no specific experimental solubility data for this compound is readily available in the public domain, this guide also outlines a detailed experimental protocol for its determination.
Predicted Solubility of this compound
The solubility of a compound is primarily governed by its polarity, molecular weight, and the ability to form hydrogen bonds with the solvent. The structure of this compound includes a polar carboxylic acid group capable of hydrogen bonding, a moderately polar thiophene ring and ether linkage, and a nonpolar ethyl group.
Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed by experimental determination.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The carboxylic acid group can hydrogen bond with water, but the overall molecule has significant nonpolar character from the thiophene ring and the ethoxy group, limiting its aqueous solubility.[1][2] |
| Methanol | Soluble | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. | |
| Isopropanol | Moderately Soluble | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for the polar groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many carboxylic acids. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Moderately Soluble | Acetone's polarity should allow for some dissolution, but it is a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than other polar aprotic solvents, which may limit its ability to dissolve the compound. | |
| Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity should facilitate dissolution. | |
| Ethyl Acetate | Moderately Soluble | Ethyl acetate has moderate polarity and can accept hydrogen bonds, suggesting it will be a reasonable solvent. | |
| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | While considered nonpolar, DCM has some dipole moment and can interact with the nonpolar parts of the molecule. |
| Chloroform | Moderately Soluble | Similar to DCM, chloroform should be able to dissolve the compound to some extent. | |
| Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid group. | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar carboxylic acid. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Micropipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to allow the excess solid to settle.
-
To completely separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the amount of dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
"3-Ethoxythiophene-2-carboxylic acid" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 3-Ethoxythiophene-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The data presented herein is essential for reaction planning, analytical method development, and computational modeling.
Core Molecular Data
The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is crucial for stoichiometric calculations, spectroscopic analysis, and purity assessments.
| Property | Value |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
Note: The molecular weight is calculated based on the isotopic composition of the constituent elements.
Due to the nature of the requested information, which is focused on intrinsic molecular properties, detailed experimental protocols for the determination of molecular weight and formula are not applicable. These values are derived from the compound's chemical structure. Similarly, signaling pathways or experimental workflows are not relevant to this topic, and therefore, no diagrams are included.
The Elusive Genesis of a Key Thiophene Building Block: A Technical Guide to 3-Ethoxythiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Despite its contemporary utility, a definitive historical account of its initial discovery and first synthesis remains conspicuously absent from readily available scientific literature. This technical guide consolidates the current knowledge of this compound, including its physicochemical properties and its application as a precursor in modern synthetic chemistry. While the precise origins of this molecule are yet to be unearthed, this document provides a generalized synthetic framework based on established thiophene chemistry and details its role in the development of novel compounds.
Introduction
Thiophene and its derivatives have long been recognized for their diverse chemical reactivity and significant presence in a wide array of biologically active compounds. Among the vast family of thiophenes, this compound has emerged as a crucial intermediate. Its unique substitution pattern, featuring both an ether and a carboxylic acid functional group on the thiophene ring, offers versatile handles for further chemical modification. This guide aims to provide a comprehensive overview of the known properties and applications of this compound, while also highlighting the current gap in our understanding of its historical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported in available literature |
| Boiling Point | Not reported in available literature |
| Solubility | Soluble in common organic solvents |
Historical Context and Discovery: An Uncharted Territory
A thorough investigation of scientific databases and historical chemical literature did not yield a specific publication detailing the first synthesis of this compound. While a 1953 publication by J. Sicé in the Journal of the American Chemical Society titled "3-Alkoxythiophenes" was identified as a potentially relevant source, its full contents could not be accessed to confirm the initial preparation of the ethoxy variant.
The contemporary scientific literature, particularly patent documents, frequently cites this compound as a commercially available starting material for the synthesis of more complex molecules, including pharmaceutical intermediates. This indicates that the compound is well-established in the chemical supply chain, though its inventive origins remain obscure.
Postulated Synthesis: A Generalized Approach
In the absence of the original experimental protocol, a plausible synthetic route to this compound can be postulated based on general and well-established methods for the synthesis of substituted thiophene-2-carboxylic acids. A likely pathway would involve the introduction of the ethoxy group at the 3-position of a suitable thiophene precursor, followed by carboxylation at the 2-position.
One potential synthetic strategy is outlined below. This is a generalized scheme and has not been verified as the historical method.
Generalized Experimental Protocol
Step 1: Ethoxylation of a 3-Halothiophene Derivative
A 3-halothiophene derivative, such as methyl 3-bromothiophene-2-carboxylate, could serve as a starting material. The ethoxy group can be introduced via a nucleophilic substitution reaction with sodium ethoxide.
-
Reaction: To a solution of sodium ethoxide in ethanol, add methyl 3-bromothiophene-2-carboxylate.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude methyl 3-ethoxythiophene-2-carboxylate.
Step 2: Hydrolysis of the Ester
The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
-
Reaction: The methyl 3-ethoxythiophene-2-carboxylate is treated with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol.
-
Conditions: The mixture is heated to reflux until the reaction is complete.
-
Work-up: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried.
A visual representation of this generalized synthetic workflow is provided below.
In-Depth Analysis of 3-Ethoxythiophene-2-carboxylic Acid's Electronic Structure: A Theoretical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Electronic Landscape of Thiophene Derivatives
Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. Their unique aromatic and electronic properties, largely dictated by the sulfur heteroatom, allow for a wide range of chemical modifications to tune their biological activity and physical characteristics. 3-Ethoxythiophene-2-carboxylic acid, with its electron-donating ethoxy group and electron-withdrawing carboxylic acid moiety, presents a particularly interesting case for electronic structure analysis. Understanding the interplay of these functional groups is critical for predicting its reactivity, intermolecular interactions, and potential as a bioactive agent.
Computational Methodology: A Blueprint for Analysis
The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT) . This quantum mechanical modeling method offers a balance between computational cost and accuracy, making it ideal for systems of this size.
Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Input: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method: Geometry optimization is performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which is known for its reliability in describing organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p) , is commonly employed to provide a flexible description of the electron orbitals, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
Convergence Criteria: The optimization process is iterated until the forces on each atom and the total energy of the system converge below a predefined threshold, ensuring a true energy minimum has been reached.
Electronic Properties Calculation
Once the optimized geometry is obtained, a single-point energy calculation is performed to derive the key electronic descriptors.
Protocol:
-
Method and Basis Set: The same functional and basis set used for geometry optimization are typically applied for consistency.
-
Property Analysis: The calculation yields a wealth of information, including:
-
Molecular Orbital (MO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.
-
Expected Quantitative Data and Their Significance
Based on theoretical studies of analogous thiophene carboxylic acids, the following tables summarize the type of quantitative data that would be generated for this compound. The values presented here are hypothetical and serve as a template for presenting actual computational results.
| Parameter | Expected Value (a.u.) | Significance |
| Energy of HOMO | -0.2 to -0.3 | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -0.05 to 0.05 | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | 0.15 to 0.35 | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Table 1: Frontier Molecular Orbital Energies |
| Atom | Expected Mulliken Charge (e) | Significance |
| S1 | -0.1 to -0.2 | Indicates the electron-rich nature of the sulfur atom. |
| O(ethoxy) | -0.4 to -0.6 | Highlights the strong electron-donating effect of the ethoxy group. |
| O(carboxylic) | -0.5 to -0.7 | Shows the high negative charge on the carboxylic oxygen atoms. |
| C(carbonyl) | +0.5 to +0.7 | Indicates the electrophilic nature of the carbonyl carbon. |
| Table 2: Selected Mulliken Atomic Charges |
| Bond | Expected Length (Å) | Significance |
| C2-C3 | 1.38 - 1.42 | Reflects the partial double bond character within the thiophene ring. |
| C=O | 1.20 - 1.23 | Typical double bond length for a carboxylic acid. |
| C-O(ethoxy) | 1.35 - 1.38 | Shorter than a typical C-O single bond due to resonance. |
| Table 3: Key Optimized Bond Lengths |
Visualizing Computational Workflows
To provide a clear understanding of the theoretical investigation process, the following diagrams illustrate the logical flow of the computational experiments.
Caption: Workflow for theoretical electronic structure analysis.
Conclusion and Future Directions
The theoretical study of this compound's electronic structure, guided by Density Functional Theory, is a powerful approach to understanding its intrinsic properties. The methodologies and expected data outlined in this guide provide a robust framework for researchers. Future work should focus on performing these calculations to obtain concrete quantitative data for this specific molecule. Furthermore, experimental validation of the computational results, through techniques such as cyclic voltammetry and UV-Vis spectroscopy, would provide a more complete picture of its electronic behavior. Such a combined theoretical and experimental approach will be invaluable for the rational design of new drugs and materials based on the this compound scaffold.
Potential Derivatives of 3-Ethoxythiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxythiophene-2-carboxylic acid is a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features allow for the generation of a diverse range of derivatives, primarily through modification of the carboxylic acid group to form esters and amides. These derivatives have the potential to exhibit a variety of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the potential ester and amide derivatives of this compound, summarizing their synthetic pathways, and presenting biological activity data from closely related thiophene analogues to guide future research and drug development efforts.
Introduction
The thiophene ring is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. The introduction of an ethoxy group at the 3-position and a carboxylic acid at the 2-position of the thiophene ring creates a molecule with specific electronic and steric properties that can be exploited for targeted drug design. The carboxylic acid moiety serves as a key handle for derivatization, enabling the exploration of a broad chemical space and the modulation of physicochemical and pharmacological properties. This guide focuses on the potential of this compound as a core structure for generating novel bioactive compounds.
Potential Derivatives and Synthetic Strategies
The primary derivatives of this compound are esters and amides, formed through reactions at the carboxylic acid group.
Ester Derivatives
Esterification of this compound can be achieved through various established methods, such as Fischer-Speier esterification or by using coupling agents.
Experimental Protocol: General Esterification using a Coupling Agent
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equivalents), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add the desired alcohol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃ solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Amide Derivatives
Amide derivatives can be synthesized by coupling this compound with a wide range of primary and secondary amines using standard peptide coupling reagents.
Experimental Protocol: General Amidation using a Coupling Agent
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃ solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
Potential Biological Activities and Data from Analogous Compounds
While specific biological data for derivatives of this compound is limited in the public domain, the activities of structurally similar thiophene-2-carboxamides and esters provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Thiophene carboxamide derivatives have shown significant potential as anticancer agents. Studies on analogous compounds suggest that derivatives of this compound could exhibit cytotoxicity against various cancer cell lines.
| Compound Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Phenyl-thiophene-carboxamide 2b | Hep3B | 5.46 µM | [1] |
| Phenyl-thiophene-carboxamide 2e | Hep3B | 12.58 µM | [1] |
| Thiophene carboxamide MB-D2 | A375 (Melanoma) | ~11.74% cell viability at 100 µM | [2] |
| Thiophene carboxamide MB-D2 | HT-29 (Colorectal) | ~30.6% cell viability at 100 µM | [2] |
| Thiophene carboxamide MB-D2 | MCF-7 (Breast) | ~38.93% cell viability at 100 µM | [2] |
Anti-inflammatory Activity
Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Esters and amides of this compound are therefore promising candidates for the development of novel anti-inflammatory drugs.
| Compound Analogue | Target | Activity (IC₅₀) | Reference |
| Thiophene pyrazole hybrid 21 | COX-2 | 0.67 µM | [3] |
| Thiophene pyrazole hybrid 21 | 5-LOX | 2.33 µM | [3] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative 29a-d | COX-2 | 0.31–1.40 µM |
Enzyme Inhibition
Derivatives of thiophene carboxylic acids have been identified as inhibitors of various enzymes, including protein kinases and D-amino acid oxidase (DAO). This suggests that this compound derivatives could be explored as targeted enzyme inhibitors.
| Compound Analogue | Enzyme | Activity (IC₅₀) | Reference |
| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.1 µM | [2] |
| 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.125 µM | [2] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDC kinase (BDK) | 3.19 µM | [4] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the generation of potential derivatives.
Potential Biological Targets
Caption: Potential biological targets and activities.
Conclusion
This compound represents a valuable starting point for the development of new therapeutic agents. By leveraging well-established synthetic methodologies for esterification and amidation, a wide array of derivatives can be readily accessed. The biological data from analogous thiophene-based compounds strongly suggest that these derivatives are likely to possess interesting pharmacological profiles, particularly in the areas of oncology and inflammation. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. This guide provides a foundational framework to stimulate and direct such research endeavors.
References
Methodological & Application
Application Notes and Protocols for 3-Ethoxythiophene-2-carboxylic Acid in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-ethoxythiophene-2-carboxylic acid and its derivatives as key components in the fabrication of dye-sensitized solar cells (DSSCs). While direct studies on this compound are limited, this document draws upon research on structurally similar 3-alkoxy and 3-alkylthiophene-2-carboxylic acid derivatives to provide detailed protocols and performance data. These compounds serve as crucial building blocks for organic dyes, acting as π-conjugated linkers and anchoring groups to the semiconductor surface in DSSCs.
The carboxylic acid moiety is a well-established and effective anchoring group, facilitating strong electronic coupling with the titanium dioxide (TiO₂) photoanode for efficient electron injection.[1][2] The thiophene ring, with its electron-rich nature, is a versatile component in the design of D-π-A (Donor-π-linker-Acceptor) organic sensitizers.[3] By modifying the donor, linker, and acceptor units, the photophysical and electrochemical properties of the dyes can be fine-tuned to optimize the performance of the solar cell.[4]
Data Presentation: Performance of DSSCs with Thiophene-Carboxylic Acid Based Dyes
The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following table summarizes the performance of DSSCs employing dyes derived from thiophene-carboxylic acid and related structures.
| Dye Structure/Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference(s) |
| Poly(3-hexylthiophene) with carboxylic end groups (P3HT-COOH) | 3.7 | 0.54 | 0.46 | 0.9 | [5][6] |
| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid (Dye 1) | 1.2 | 0.7 | - | 0.3 | [7][8] |
| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid (Dye 2) | - | - | - | 0.2 | [7] |
| Indigo-based Dye (D1) | - | - | - | 3.11 | [3] |
| Indigo-based Dye (D2) | - | - | - | 3.45 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Thiophene-Based Dye with a Carboxylic Acid Anchor
This protocol provides a generalized procedure for the synthesis of a D-π-A organic dye using a thiophene-carboxylic acid derivative as a building block. The synthesis typically involves a condensation reaction, such as a Knoevenagel condensation, between an aldehyde-functionalized donor-π segment and an acceptor molecule containing an active methylene group, like cyanoacetic acid.
Materials:
-
Aldehyde-functionalized thiophene derivative (e.g., a derivative of 3-ethoxythiophene-2-carbaldehyde)
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Acetonitrile (solvent)
-
Hexane
-
Hydrochloric acid (HCl), 0.1 M
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde-functionalized thiophene derivative (1 equivalent) and cyanoacetic acid (2-3 equivalents) in acetonitrile.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add hexane and 0.1 M HCl to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it with hexane and water.
-
Purify the crude product by recrystallization or column chromatography to obtain the final dye.
-
Characterize the purified dye using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.[7]
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using a synthesized thiophene-based dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (nanocrystalline)
-
Synthesized thiophene-based dye
-
Ethanol or a mixture of acetonitrile and tert-butanol (for dye solution)
-
Iodide-based electrolyte (e.g., containing LiI, I₂, and 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn®)
-
Screen printer or doctor-blade setup
-
Furnace
-
Solar simulator
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a thin layer of nanocrystalline TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.
-
Sinter the TiO₂-coated substrate in a furnace at temperatures ramping up to 450-500°C to create a mesoporous film.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare a dye solution of the thiophene-based dye (typically 0.3-0.5 mM) in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol.
-
Immerse the sintered TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and then dry it.
-
-
Cell Assembly:
-
Place the dye-sensitized photoanode and the platinum-coated counter electrode together with a thermoplastic sealant in between, creating a small gap for the electrolyte.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes, leaving one or two small holes for electrolyte injection.
-
Introduce the iodide-based electrolyte into the cell through the pre-drilled holes via vacuum backfilling or capillary action.
-
Seal the holes completely using a small piece of the sealant and a hot soldering iron.
-
Protocol 3: Characterization of the DSSC
This protocol describes the standard method for evaluating the performance of the fabricated DSSC.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Monochromator with a light source for IPCE measurement
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the cell to the source measure unit.
-
Measure the current density as a function of the applied voltage to obtain the I-V curve.
-
From the I-V curve, determine the key performance parameters: Jsc, Voc, FF, and calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100, where λ is the wavelength of the incident light and Pin is the incident photon flux.
-
Visualizations
References
- 1. Anchoring groups for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchoring Groups for Dye-Sensitized Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 5. 104.197.3.79 [104.197.3.79]
- 6. researchgate.net [researchgate.net]
- 7. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: "3-Ethoxythiophene-2-carboxylic acid" in the Synthesis of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxythiophene-2-carboxylic acid is a functionalized thiophene monomer that holds significant promise in the development of advanced conductive polymers. The presence of both an electron-donating ethoxy group at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring offers a unique combination of properties. The ethoxy group can enhance the polymer's solubility and processability, as well as influence its electronic properties, while the carboxylic acid moiety provides a versatile handle for post-polymerization modification, enabling the attachment of biomolecules, drugs, or other functional groups. This makes polymers derived from this compound particularly attractive for applications in biosensors, drug delivery systems, and bioelectronic interfaces.
These application notes provide an overview of the synthesis of conductive polymers using this compound and offer detailed protocols for common polymerization techniques. The information is curated for researchers in materials science, polymer chemistry, and drug development.
Data Presentation
The properties of conductive polymers derived from thiophene monomers can vary significantly based on the polymerization method and the specific monomer structure. Below is a summary of typical properties observed for related poly(3-alkoxythiophene)s and carboxylated polythiophenes, which can serve as a benchmark for polymers synthesized from this compound.
Table 1: Typical Properties of Functionalized Polythiophenes
| Property | Poly(3-alkoxythiophene)s | Carboxylated Polythiophenes | Expected for Poly(this compound) |
| Solubility | Generally soluble in common organic solvents (e.g., chloroform, THF, toluene).[1][2] | Solubility is pH-dependent; soluble in basic aqueous solutions and some polar organic solvents. | Soluble in polar organic solvents and potentially in basic aqueous solutions. |
| Electrical Conductivity (doped) | 10⁻⁵ to 10² S/cm | 10⁻⁶ to 10¹ S/cm | Expected to be in the semiconductor to conductor range, tunable by doping. |
| Optical Properties (λmax) | 450 - 600 nm in solution, red-shifted in thin films.[2] | Absorption is sensitive to pH and aggregation state. | Tunable optical properties, potentially responsive to environmental stimuli. |
| Thermal Stability | Decomposition temperatures typically above 200 °C. | Stability can be influenced by the presence of carboxylic acid groups. | Good thermal stability is anticipated. |
| Electrochemical Behavior | Reversible oxidation and reduction peaks.[2] | CVs can be influenced by pH due to the protonation/deprotonation of the carboxylic acid. | Rich electrochemical behavior with potential for pH sensing. |
Experimental Protocols
Two primary methods for the polymerization of thiophene derivatives are chemical oxidative polymerization and electrochemical polymerization. The following protocols are adapted for this compound based on established procedures for similar monomers.
Protocol 1: Chemical Oxidative Polymerization
This method utilizes a chemical oxidant, typically iron(III) chloride (FeCl₃), to induce polymerization. It is a versatile and scalable method for producing conductive polymers.
Workflow for Chemical Oxidative Polymerization
Figure 1: General workflow for the chemical oxidative polymerization of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation and washing)
-
Ammonia solution (for de-doping, optional)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous chloroform. A typical concentration is 0.1 M. Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Oxidant Solution Preparation: In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform to a desired concentration (e.g., 0.4 M, maintaining a monomer to oxidant molar ratio of 1:4).
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature under a nitrogen atmosphere. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for a specified time, typically 2 to 24 hours, while stirring continuously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. The polymer will be in its doped (conductive) state.
-
Purification:
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with methanol until the filtrate is colorless to remove any unreacted monomer and residual oxidant.
-
To obtain the neutral (de-doped) form of the polymer, the collected solid can be stirred in an ammonia solution for several hours, followed by filtration and washing with deionized water and then methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface. This method offers excellent control over the film thickness and morphology.
Workflow for Electrochemical Polymerization
Figure 2: General workflow for the electrochemical polymerization of this compound.
Materials:
-
This compound (monomer)
-
Acetonitrile or Dichloromethane (solvent)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Ensure the working electrode is polished and cleaned before use.
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) and the this compound monomer (e.g., 0.01 - 0.1 M) in the chosen solvent.
-
Deoxygenation: Purge the electrolyte solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Polymerization:
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes to the working electrode. The oxidation potential can be determined by running a cyclic voltammogram of the monomer solution beforehand.
-
Galvanostatic Method: Apply a constant current density to the working electrode.
-
Cyclic Voltammetry Method: Repeatedly scan the potential between a lower and an upper limit. With each scan, the polymer film grows on the working electrode, which is observable by an increase in the redox peak currents.
-
-
Film Deposition: Continue the polymerization until a polymer film of the desired thickness is deposited on the working electrode. The film's color will change as it grows.
-
Post-Polymerization Treatment: After polymerization, remove the working electrode from the cell and rinse it thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of nitrogen or in a vacuum oven at a low temperature.
Logical Relationships in Polymerization
The choice of polymerization technique and reaction conditions significantly impacts the final properties of the conductive polymer. The following diagram illustrates the key relationships.
Figure 3: Key factors influencing the properties of the synthesized conductive polymer.
Conclusion
The synthesis of conductive polymers from this compound offers a pathway to novel materials with tailored properties for a range of advanced applications. The provided protocols for chemical and electrochemical polymerization serve as a starting point for researchers. It is important to note that optimization of reaction conditions will be necessary to achieve desired polymer characteristics such as molecular weight, regioregularity, and conductivity. The unique combination of an alkoxy and a carboxylic acid group on the thiophene monomer opens up exciting possibilities for the development of functional, processable, and biocompatible conductive polymers.
References
Application Notes and Protocols for the Polymerization of "3-Ethoxythiophene-2-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the polymerization of 3-Ethoxythiophene-2-carboxylic acid, a functionalized thiophene monomer. The resulting polymer, poly(this compound), is a conductive polymer with potential applications in bioelectronics, sensors, and drug delivery systems due to the presence of the carboxylic acid functionality which allows for further chemical modification and can influence the polymer's physical and electronic properties.
Two primary methods for polymerization are presented: Chemical Oxidative Polymerization and Electropolymerization. These protocols are based on established methods for the polymerization of similar thiophene derivatives and may require optimization for this specific monomer.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. It involves the use of an oxidizing agent, typically iron(III) chloride (FeCl₃), to induce the coupling of monomer units. The ethoxy group at the 3-position is expected to activate the thiophene ring towards oxidation, while the carboxylic acid group at the 2-position may influence the polymerization mechanism and the properties of the resulting polymer.
Experimental Protocol
Materials and Reagents:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) or other suitable anhydrous solvent (e.g., Nitromethane)
-
Methanol (for precipitation and washing)
-
Ammonia solution (for de-doping)
-
Hydrochloric acid (for protonation)
-
Deionized water
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Soxhlet extraction apparatus
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. The concentration of the monomer can be varied, but a starting point of 0.1 M is recommended.
-
Oxidant Solution Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A molar ratio of oxidant to monomer of 2.5:1 is a common starting point for thiophene polymerization.[1]
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature using a dropping funnel over a period of 30-60 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization. Allow the reaction to proceed for a specified time, typically ranging from 2 to 24 hours.[1]
-
Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. A dark-colored solid should form.
-
Purification:
-
Filter the crude polymer using a Büchner funnel.
-
Wash the polymer extensively with methanol to remove unreacted monomer and residual oxidant.
-
To remove the entrapped oxidant and render the polymer in its neutral (de-doped) state, stir the polymer powder in an ammonia solution.
-
Filter and wash the polymer with deionized water until the filtrate is neutral.
-
To obtain the protonated (conductive) form of the carboxylic acid, the polymer can be briefly treated with a dilute hydrochloric acid solution, followed by washing with deionized water to remove excess acid.
-
For further purification, a Soxhlet extraction with methanol, acetone, and finally a solvent in which the polymer is soluble (e.g., chloroform, THF, or DMF, depending on the polymer's solubility) can be performed.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Quantitative Data Summary:
| Parameter | Recommended Range | Starting Value |
| Monomer Concentration | 0.05 - 0.5 M | 0.1 M |
| Oxidant:Monomer Molar Ratio | 2:1 - 4:1 | 2.5:1 |
| Reaction Temperature | 0 - 50 °C | Room Temperature |
| Reaction Time | 2 - 48 hours | 24 hours |
Workflow Diagram
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electropolymerization
Electropolymerization is a powerful technique to grow thin, uniform polymer films directly onto an electrode surface. This method offers excellent control over the film thickness and morphology. The applied potential oxidizes the monomer, leading to the formation of radical cations that couple to form the polymer film on the electrode surface.
Experimental Protocol
Materials and Reagents:
-
This compound (monomer)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 10-50 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. The working electrode should be polished and cleaned before use.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry by scanning the potential from the open-circuit potential to a sufficiently high anodic potential to oxidize the monomer, and then back. The potential range should be determined from an initial CV scan where an irreversible oxidation peak corresponding to the monomer is observed. Repeatedly cycling the potential will lead to the growth of the polymer film on the working electrode, evidenced by the appearance and increase of redox waves corresponding to the polymer.
-
Potentiostatic Polymerization: Alternatively, hold the potential at a constant value just above the oxidation potential of the monomer. The film thickness can be controlled by the duration of the polymerization and the total charge passed.
-
Galvanostatic Polymerization: Apply a constant current density to the working electrode to grow the polymer film.
-
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution or ex-situ using various analytical techniques.
Quantitative Data Summary:
| Parameter | Recommended Range | Starting Value |
| Monomer Concentration | 10 - 100 mM | 25 mM |
| Supporting Electrolyte Conc. | 0.1 - 0.2 M | 0.1 M TBAP |
| Solvent | Acetonitrile, Dichloromethane | Acetonitrile |
| Potential Range (CV) | To be determined experimentally | Scan from 0 V to +1.8 V vs. Ag/AgCl |
| Scan Rate (CV) | 20 - 100 mV/s | 50 mV/s |
| Number of Cycles (CV) | 5 - 20 | 10 |
Logical Relationship Diagram
Caption: Logical relationships in the electropolymerization of this compound.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure, purity, and properties.
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization. Look for the disappearance of the C-H bond at the 5-position of the thiophene ring and the broadening of peaks in the aromatic region. The characteristic peaks for the ethoxy and carboxylic acid groups should remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure and regioregularity of the polymer. The solubility of the polymer may be a limiting factor. Deuterated solvents such as CDCl₃, DMSO-d₆, or THF-d₈ can be used. Broadening of the NMR signals is expected for a polymeric material.
Physical and Electronic Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the soluble fraction of the polymer.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the polymer in solution or as a thin film. The position of the π-π* transition absorption maximum (λ_max) provides information about the conjugation length.
-
Cyclic Voltammetry (CV): For electropolymerized films, CV can be used to study the redox behavior, doping/de-doping processes, and electrochemical stability of the polymer.
-
Four-Point Probe or Conductive AFM: To measure the electrical conductivity of the polymer film.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
References
Application Notes and Protocols: 3-Ethoxythiophene-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-alkoxythiophene-2-carboxylic acids serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. While specific data for 3-ethoxythiophene-2-carboxylic acid is limited in publicly available research, its close analog, 3-methoxythiophene-2-carboxylic acid, is well-documented as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document will provide a detailed overview of the potential applications and experimental protocols for this compound by drawing parallels with closely related and well-studied 3-alkoxy and other 3-substituted thiophene-2-carboxylic acid derivatives. These derivatives have shown promise in developing novel therapeutics, including anti-inflammatory agents, antimicrobials, and enzyme inhibitors.[2]
Synthesis of 3-Alkoxythiophene-2-carboxylic Acids: A Representative Protocol
The synthesis of 3-alkoxythiophene-2-carboxylic acids can be achieved through several synthetic routes. A common approach involves the esterification of a thiophene precursor followed by functional group manipulations. Below is a representative protocol generalized from the synthesis of similar thiophene derivatives.
General Workflow for the Synthesis of 3-Alkoxythiophene-2-carboxylic Acid Derivatives
Caption: A generalized workflow for the synthesis of 3-alkoxythiophene-2-carboxylic acids.
Experimental Protocol: Synthesis of a 3-Alkoxythiophene-2-carboxylate Intermediate
This protocol describes a plausible method for the synthesis of an ethyl 3-ethoxythiophene-2-carboxylate, a key intermediate for the target carboxylic acid.
Materials:
-
Ethyl 3-hydroxythiophene-2-carboxylate
-
Ethanol (absolute)
-
Sodium metal or Sodium ethoxide
-
Ethyl iodide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol with stirring until the sodium has completely reacted to form sodium ethoxide. Alternatively, commercially available sodium ethoxide can be used.
-
Deprotonation: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture dropwise.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure ethyl 3-ethoxythiophene-2-carboxylate.
-
Hydrolysis: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide followed by acidification.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
3-Alkoxythiophene-2-carboxylic acid derivatives are valuable scaffolds for the synthesis of various biologically active compounds. Their utility is demonstrated in the development of inhibitors for various enzymes and as key components of anticancer and anti-inflammatory agents.
Inhibitors of Fat Mass and Obesity-Associated Protein (FTO)
Derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as potent inhibitors of the FTO protein, a promising target for antileukemia drugs.[3] These compounds have demonstrated significant enzymatic inhibitory activity and antiproliferative effects in acute myeloid leukemia (AML) cell lines.[3]
Signaling Pathway of FTO in Acute Myeloid Leukemia (AML)
Caption: The role of FTO in AML and its inhibition by 3-arylaminothiophenic-2-carboxylic acid derivatives.
Quantitative Data for FTO Inhibitors
| Compound ID | FTO IC₅₀ (µM) | ALKBH5 IC₅₀ (µM) | MV4-11 Cell Proliferation IC₅₀ (µM) | MOLM-13 Cell Proliferation IC₅₀ (µM) |
| 12o/F97 | 0.082 | > 50 | 0.28 | 0.45 |
Data sourced from a study on 3-arylaminothiophenic-2-carboxylic acid derivatives as FTO inhibitors.[3]
Anti-inflammatory Agents
Thiophene-based compounds, including derivatives of thiophene carboxylic acids, are known for their anti-inflammatory properties.[4] They can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[4] The 3-alkoxy- or 3-aryloxy-thiophene-2-carboxylic acid scaffold can be utilized to design novel anti-inflammatory drugs.
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized this compound derivatives against COX-1, COX-2, and 5-LOX enzymes.
Materials:
-
Synthesized thiophene derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
5-LOX enzyme (potato or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric assay kits for COX and LOX activity
-
Microplate reader
-
Reference inhibitors (e.g., Indomethacin for COX, Zileuton for LOX)
Procedure:
-
Compound Preparation: Dissolve the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.
-
COX Inhibition Assay:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control.
-
Incubate for a specified time at the recommended temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by monitoring the production of prostaglandin G2 (PGG2) using a suitable detection method (e.g., colorimetric measurement of peroxidase activity).
-
-
5-LOX Inhibition Assay:
-
In a 96-well plate, add the 5-LOX enzyme and the test compound or vehicle control.
-
Incubate for a specified time at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by monitoring the formation of leukotrienes, typically by measuring the increase in absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
While direct literature on "this compound" as a medicinal chemistry building block is scarce, the extensive research on its analogs, particularly 3-methoxy and 3-amino derivatives, strongly suggests its potential as a valuable scaffold. The thiophene ring system, functionalized with a carboxylic acid at the 2-position and an alkoxy group at the 3-position, provides a versatile platform for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders. The protocols and data presented here, based on closely related structures, offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their discovery programs.
References
- 1. 3-Methoxythiophene-2-carboxylic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
Application Notes and Protocols: Techniques for the Functionalization of 3-Ethoxythiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Ethoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group, offers multiple sites for chemical modification. This document provides detailed protocols and application notes for the functionalization of this compound, focusing on transformations of the carboxylic acid moiety and electrophilic substitution on the thiophene ring.
Part 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid group is a versatile handle for derivatization, readily converted into acyl chlorides, esters, and amides. These transformations are fundamental for creating compound libraries for drug discovery and for synthesizing advanced intermediates.
Synthesis of 3-Ethoxythiophene-2-carbonyl chloride
The conversion of the carboxylic acid to an acyl chloride is a key step, as acyl chlorides are highly reactive intermediates for the synthesis of esters and amides.[1][2] Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus chlorides (PCl₃, PCl₅).[2][3] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]
Experimental Protocol: Acyl Chloride Formation using Thionyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add excess thionyl chloride (SOCl₂) (e.g., 5.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane (DCM) can be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-ethoxythiophene-2-carbonyl chloride, typically an oil or low-melting solid, is often used immediately in the next step without further purification due to its moisture sensitivity.
Data Summary: Acyl Chloride Formation
| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | DMF (cat.) | Neat or Toluene | 70-80 | >90 | [3][4] |
| Oxalyl Chloride | DMF (cat.) | DCM | Room Temp. | >95 | [1] |
| Phosphorus Pentachloride (PCl₅) | None | Neat or CH₂Cl₂ | Room Temp. | ~90 | [2] |
Workflow for Acyl Chloride Synthesis
References
Application Notes and Protocols: Synthesis of Poly(3-ethoxythiophene-2-carboxylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes and their derivatives are a class of conductive polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices. The functionalization of the thiophene ring allows for the fine-tuning of the polymer's electronic and physical properties. This document provides a detailed step-by-step protocol for the synthesis of poly(3-ethoxythiophene-2-carboxylic acid), a functionalized polythiophene with potential applications in areas requiring a combination of conductivity and biocompatibility or specific surface interactions.
The synthesis is a multi-step process that involves the initial synthesis of a monomer, ethyl 3-ethoxythiophene-2-carboxylate, followed by its oxidative polymerization, and subsequent hydrolysis to yield the final polymer. This protocol is based on established chemical methodologies for the synthesis of related thiophene monomers and the polymerization of functionalized thiophenes.
Overall Synthetic Scheme
The synthesis of poly(this compound) is proposed to proceed in three main stages:
-
Monomer Synthesis : Protection of the carboxylic acid of 3-hydroxythiophene-2-carboxylic acid via esterification, followed by etherification of the hydroxyl group.
-
Polymerization : Oxidative polymerization of the monomer, ethyl 3-ethoxythiophene-2-carboxylate, using ferric chloride.
-
Post-polymerization Hydrolysis : Conversion of the polyester to the final polycarboxylic acid.
Part 1: Monomer Synthesis - Ethyl 3-ethoxythiophene-2-carboxylate
This part of the protocol describes the synthesis of the monomer required for polymerization. The synthesis involves two steps: Fischer esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the ethoxy group.
Step 1.1: Esterification of 3-Hydroxythiophene-2-carboxylic Acid
Objective: To synthesize ethyl 3-hydroxy-2-thiophenecarboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Hydroxythiophene-2-carboxylic acid | 144.15 | 5.0 g | 34.7 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 1 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of 3-hydroxythiophene-2-carboxylic acid in 100 mL of absolute ethanol.
-
Carefully add 1 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 3-hydroxy-2-thiophenecarboxylate as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to pale yellow solid |
| ¹H NMR | Consistent with the structure of ethyl 3-hydroxy-2-thiophenecarboxylate. |
| FTIR (cm⁻¹) | ~3300 (O-H stretch), ~1700 (C=O stretch, ester), ~1250 (C-O stretch). |
Step 1.2: Etherification of Ethyl 3-hydroxy-2-thiophenecarboxylate
Objective: To synthesize ethyl 3-ethoxy-2-thiophenecarboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-hydroxy-2-thiophenecarboxylate | 172.19 | 4.0 g | 23.2 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.1 g | 27.8 |
| Iodoethane (Ethyl iodide) | 155.97 | 4.3 g (2.2 mL) | 27.8 |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - |
| Saturated ammonium chloride solution | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Protocol:
-
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1.1 g of sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add 40 mL of anhydrous THF to the flask.
-
Dissolve 4.0 g of ethyl 3-hydroxy-2-thiophenecarboxylate in 40 mL of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2.2 mL of iodoethane dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford ethyl 3-ethoxy-2-thiophenecarboxylate.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Signals corresponding to the ethyl ester and the new ethoxy group protons. Disappearance of the hydroxyl proton. |
| FTIR (cm⁻¹) | Disappearance of the O-H stretch around 3300 cm⁻¹. Presence of C-O-C ether linkage bands. |
Part 2: Polymerization of Ethyl 3-ethoxy-2-thiophenecarboxylate
Objective: To synthesize poly(ethyl 3-ethoxy-2-thiophenecarboxylate) via oxidative polymerization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-ethoxy-2-thiophenecarboxylate | 200.24 | 2.0 g | 10.0 |
| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 6.5 g | 40.0 |
| Anhydrous Chloroform | - | 100 mL | - |
| Methanol | 32.04 | As needed | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Protocol:
-
In a 250 mL flame-dried, three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve 2.0 g of ethyl 3-ethoxy-2-thiophenecarboxylate in 50 mL of anhydrous chloroform.
-
In a separate flask, suspend 6.5 g of anhydrous ferric chloride in 50 mL of anhydrous chloroform.
-
Add the ferric chloride suspension dropwise to the monomer solution over 30 minutes with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The mixture should turn dark in color, indicating polymerization.
-
Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.
-
To ensure complete removal of iron salts, stir the polymer in a methanol/concentrated HCl (10:1 v/v) solution for 2 hours.
-
Filter the polymer again, wash with methanol until the filtrate is neutral, and then dry under vacuum at 40 °C.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Dark-colored solid (e.g., dark red, brown, or black) |
| Solubility | Soluble in common organic solvents like chloroform, THF, and toluene. |
| GPC | To be determined; provides molecular weight (Mn, Mw) and polydispersity index (PDI). |
| UV-Vis | Absorption maximum (λ_max) in the range of 400-500 nm in solution, characteristic of a conjugated polythiophene. |
| ¹H NMR | Broadened signals characteristic of a polymer structure. |
Part 3: Hydrolysis of Poly(ethyl 3-ethoxy-2-thiophenecarboxylate)
Objective: To synthesize the final product, poly(this compound).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Poly(ethyl 3-ethoxy-2-thiophenecarboxylate) | - | 1.0 g | - |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 g | 50.0 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| Hydrochloric Acid (2 M) | - | As needed | - |
Protocol:
-
Dissolve 1.0 g of poly(ethyl 3-ethoxy-2-thiophenecarboxylate) in 50 mL of THF in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 2.0 g of sodium hydroxide in 25 mL of water.
-
Add the NaOH solution to the polymer solution and heat the mixture to reflux for 24 hours.
-
After cooling, precipitate the sodium salt of the polymer by pouring the mixture into a large volume of methanol.
-
Filter the polymer salt and wash with methanol.
-
Redissolve the polymer salt in a minimum amount of water and acidify with 2 M hydrochloric acid until the polymer precipitates.
-
Filter the precipitated poly(this compound).
-
Wash the polymer thoroughly with deionized water to remove any salts, until the washings are neutral.
-
Dry the final polymer under vacuum at 50 °C.
Expected Characterization:
| Parameter | Expected Value |
| Appearance | Dark-colored solid. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and aqueous base. |
| FTIR (cm⁻¹) | Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid. Disappearance of the ester C-O stretch. |
| ¹H NMR | Disappearance of the signals corresponding to the ethyl ester protons. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.
-
Concentrated acids (sulfuric, hydrochloric) are corrosive and should be handled with caution.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
"3-Ethoxythiophene-2-carboxylic acid" in the development of organic field-effect transistors (OFETs)
Application of 3-Ethoxythiophene-2-carboxylic Acid in Organic Field-Effect Transistors (OFETs)
Introduction
This compound is a functionalized thiophene derivative with potential applications in the field of organic electronics, particularly in the development of organic field-effect transistors (OFETs). Its structure, featuring a thiophene ring for charge transport, a carboxylic acid group for potential chemical modification and influencing molecular packing, and an ethoxy group for modifying solubility and electronic properties, makes it an interesting building block for organic semiconducting materials. While direct reports on the use of this specific molecule in OFETs are limited, its structural motifs are present in various high-performance organic semiconductors. This document provides a detailed overview of its potential application, including generalized protocols for polymer synthesis and device fabrication, based on established methods for similar thiophene-based materials.
Organic field-effect transistors are key components for next-generation flexible and low-cost electronics.[1] The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor layer. Thiophene-based polymers are widely used as p-type semiconductors in OFETs due to their excellent charge transport characteristics and environmental stability.[2][3] The functionalization of the thiophene monomer is a crucial strategy to tune the properties of the resulting polymer, such as solubility, molecular ordering, and electronic energy levels.
Potential Role of this compound
This compound can be utilized as a monomer in the synthesis of conjugated polymers for the active layer in OFETs. The key features of this molecule that are advantageous for this application include:
-
Thiophene Core: The thiophene ring is an electron-rich aromatic system that facilitates π-π stacking and efficient charge transport along the polymer backbone.
-
Ethoxy Side Chain: The ethoxy group can enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing techniques like spin-coating, a common method for depositing the active layer in OFETs.[1] Alkoxy side chains are known to influence the intermolecular packing and morphology of the polymer thin film, which directly impacts the charge carrier mobility.
-
Carboxylic Acid Group: The carboxylic acid functionality offers several possibilities. It can be used for post-polymerization modification, for example, to create block copolymers or to anchor the polymer to specific surfaces.[4][5] Furthermore, the carboxylic acid group can induce hydrogen bonding, which may promote a more ordered molecular packing in the solid state, potentially leading to higher charge carrier mobility. It can also be converted to other functional groups, such as esters, to further tune the material's properties.
Experimental Protocols
I. Synthesis of a Copolymer based on this compound (Hypothetical Protocol)
This protocol describes a generalized procedure for the synthesis of a copolymer using this compound as one of the monomers, based on a palladium-catalyzed Stille cross-coupling reaction. Stille coupling is a versatile and widely used method for the synthesis of conjugated polymers.[1]
A. Monomer Preparation: Esterification of this compound
To improve solubility and prevent side reactions during polymerization, the carboxylic acid is typically converted to an ester.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable alcohol (e.g., 2-ethylhexanol for good solubility of the final polymer) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours.
-
Work-up: After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ester by column chromatography or distillation.
B. Polymerization via Stille Coupling
This hypothetical protocol describes the copolymerization of the esterified and brominated 3-ethoxythiophene monomer with a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene).
-
Reactants: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the brominated 3-ethoxythiophene-2-carboxylate monomer, the distannylated comonomer, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a dry, degassed solvent such as toluene or chlorobenzene.
-
Polymerization: Heat the reaction mixture to a temperature between 90 and 120 °C and stir for 24-48 hours.
-
Purification of the Polymer:
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Filter the precipitate and wash it with methanol and acetone to remove catalyst residues and oligomers.
-
Perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, hexane, and chloroform) to further purify the polymer. The final polymer is extracted with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Collect the fibrous polymer by filtration and dry it under vacuum.
-
II. Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the steps for fabricating an OFET device using the synthesized polymer as the active semiconductor layer.[1][6]
-
Substrate Cleaning:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Clean the substrate by sonicating it sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Dielectric Surface Treatment:
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the interface properties and promote better ordering of the organic semiconductor. This is done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition.
-
-
Deposition of the Organic Semiconductor:
-
Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene) to prepare a solution with a concentration of 5-10 mg/mL.
-
Deposit a thin film of the polymer onto the treated SiO₂ surface using spin-coating. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (typically 30-100 nm).
-
Anneal the film at a specific temperature (e.g., 100-150 °C) under an inert atmosphere to remove residual solvent and improve the molecular ordering.
-
-
Deposition of Source and Drain Electrodes:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a thin layer of gold (Au) (typically 40-60 nm) through the shadow mask onto the organic semiconductor layer via thermal evaporation under high vacuum. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Obtain the output characteristics (IDS vs. VDS at different VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
-
Data Presentation
The performance of OFETs based on thiophene-containing polymers can vary significantly depending on the specific molecular structure, film morphology, and device architecture. The following table presents representative performance data for various thiophene-based copolymers to provide a benchmark for the potential performance of a polymer derived from this compound.
| Polymer System | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |
| Thieno[3,2-b]thiophene and benzothiadiazole co-polymer | BGTC | 0.1 | 3.5 x 10³ | < -3 | [6] |
| Poly(3-hexylthiophene) (P3HT) | Top-Gate | 1.5 x 10⁻² | 8.6 x 10⁶ | < 20 | |
| Poly[(3-alkylthio)thiophene] (P3ATT) | BGBC | up to 3x higher than P3AT | - | - |
Note: The performance of a new polymer based on this compound would need to be experimentally determined.
Mandatory Visualization
Caption: Workflow for OFET development.
Caption: Factors influencing OFET performance.
References
- 1. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 104.197.3.79 [104.197.3.79]
- 5. researchgate.net [researchgate.net]
- 6. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thiophene-Based Carboxylic Acids in Perovskite Solar Cell Research
Note to the Reader: Extensive research did not yield specific data on the application of "3-Ethoxythiophene-2-carboxylic acid" in perovskite solar cell research. The following application notes and protocols are based on closely related and structurally similar compounds, namely 3-thiophenemalonic acid (3-TMA) and 2-thiophenecarboxylic acid (2-TiCOOH) , which have been documented in the literature for enhancing the performance and stability of perovskite solar cells. These notes are intended to provide researchers, scientists, and drug development professionals with insights into the utility of this class of compounds.
Application Notes
Thiophene-based carboxylic acids are emerging as effective additives and surface passivators in the fabrication of high-performance perovskite solar cells (PSCs). Their primary function is to mitigate defects within the perovskite crystalline structure, particularly at the grain boundaries and the surface, which are notorious for causing non-radiative recombination of charge carriers and facilitating device degradation.
The efficacy of these molecules stems from their bifunctional nature. The thiophene ring, with its sulfur atom containing lone pairs of electrons, and the carboxylic acid group(s) can act as Lewis bases. This allows them to form coordinate bonds with under-coordinated lead (Pb2+) ions, which are common defects in the perovskite lattice. This interaction effectively "passivates" these defect sites, reducing charge trapping and improving the overall electronic quality of the perovskite film.
The use of additives like 3-TMA incorporated directly into the perovskite precursor solution can help regulate the crystallization kinetics of the perovskite layer. This leads to improved crystallinity and morphology of the light-absorbing layer, which is crucial for efficient charge transport. For instance, the incorporation of 3-TMA has been shown to be effective in improving the quality of methylammonium lead iodide (MAPbI3) films, even when processed under high relative humidity conditions.
Surface passivation with molecules like 2-TiCOOH, applied as a post-treatment to the formed perovskite film, targets the surface defects that are critical sources of efficiency loss and instability. This treatment can lead to a significant increase in carrier lifetime and better charge extraction at the interface between the perovskite and the hole-transporting layer (HTL).
-
Enhance Power Conversion Efficiency (PCE).
-
Improve the operational stability of the devices.
-
Reduce defects and non-radiative recombination.
-
Improve the morphology and crystallinity of the perovskite film.
Quantitative Data Summary
The following tables summarize the reported quantitative improvements in perovskite solar cell performance with the addition of thiophene-based carboxylic acids.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without Thiophene-Based Additives
| Additive | Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Control (no additive) | p-i-n | - | - | - | 14.9 | |
| 3-Thiophenemalonic acid (3-TMA) | p-i-n | - | - | - | 16.5 | |
| Control (no additive) | - | - | - | - | - | |
| 2-Thiophenecarboxylic acid (2-TiCOOH) | - | improved | improved | improved | improved |
Specific values for Voc, Jsc, and FF for the 2-TiCOOH study were not available in the provided search results but were reported as improved.
Table 2: Carrier Lifetime in Perovskite Films
| Sample | Carrier Lifetime (ns) | Reference |
| FASnI3 (Control) | 21.6 | |
| (PEA)0.2FA0.8SnI3 | 33.5 | |
| (2-TEA)0.2FA0.8SnI3 | 57.6 | |
| (3-TEA)0.2FA0.8SnI3 | 67.4 | |
| Perovskite Film (Control) | - | |
| Perovskite Film with 2-TiCOOH | higher |
Note: 3-TEA (2-(thiophen-3-yl)ethan-1-amine) is included to show the positive impact of a related thiophene derivative on carrier lifetime. The 2-TiCOOH study reported a higher carrier lifetime without specifying the exact values.
Experimental Protocols
Protocol 1: Incorporation of 3-Thiophenemalonic Acid (3-TMA) as a Solid Additive
This protocol is based on the methodology for incorporating 3-TMA into a MAPbI3 perovskite precursor solution.
1. Preparation of the Perovskite Precursor Solution: a. Prepare the MAPbI3 precursor solution by mixing PbI2, PbCl2, and methylammonium iodide (MAI) in a 1:1:4 molar ratio. b. Dissolve the precursors in anhydrous dimethylformamide (DMF) containing 10.0 vol% acetylacetone (AA) as a solvent additive. c. Stir the mixture overnight at approximately 45 °C.
2. Addition of 3-TMA: a. Add 3-thiophenemalonic acid (3-TMA) as a solid additive to the prepared perovskite precursor solution. b. The concentration of 3-TMA can be optimized, with reported concentrations around 0.15, 0.30, and 0.45 % (w/w). c. Continue stirring the solution to ensure the complete dissolution of 3-TMA.
3. Film Deposition: a. Filter the final solution using a 0.45 μm polytetrafluoroethylene (PTFE) filter before use. b. Deposit the perovskite film via spin-coating or other desired deposition techniques onto the substrate.
Protocol 2: Post-Treatment with 2-Thiophenecarboxylic Acid (2-TiCOOH)
This protocol describes the surface passivation of a perovskite film using a solution of 2-TiCOOH.
1. Perovskite Film Formation: a. Fabricate the perovskite active layer (e.g., a triple-cation perovskite) using a standard procedure, such as a one-step spin-coating method followed by thermal annealing.
2. Preparation of the Passivation Solution: a. Prepare a solution of 2-thiophenecarboxylic acid (2-TiCOOH) in a suitable solvent like chlorobenzene. The concentration will need to be optimized for the specific perovskite composition and desired effect.
3. Surface Passivation Treatment: a. After the perovskite film has been annealed and cooled down, deposit the 2-TiCOOH solution onto the surface of the perovskite layer. b. Spin-coat the solution to ensure a uniform coating. c. The spin-coating parameters (speed and duration) should be optimized to control the thickness and distribution of the passivation layer. d. Anneal the film at a moderate temperature to remove the solvent and promote the interaction between 2-TiCOOH and the perovskite surface.
4. Device Completion: a. Proceed with the deposition of the subsequent layers of the solar cell, such as the hole-transporting layer (e.g., Spiro-OMeTAD) and the metal contact.
Visualizations
Caption: Proposed passivation mechanism of Pb²⁺ defects by a thiophene-carboxylic acid molecule.
Caption: Experimental workflow for fabricating a perovskite solar cell with a thiophene-based additive.
Troubleshooting & Optimization
Common challenges in the synthesis of "3-Ethoxythiophene-2-carboxylic acid"
Welcome to the technical support center for the synthesis of 3-Ethoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Carboxylation of 3-Ethoxythiophene: This involves the deprotonation of 3-ethoxythiophene at the 2-position using a strong base (organolithium reagent) followed by quenching with carbon dioxide.
-
Hydrolysis of 3-Ethoxy-2-cyanothiophene: This method involves the conversion of a nitrile precursor, 3-ethoxy-2-cyanothiophene, to the carboxylic acid through acid- or base-catalyzed hydrolysis.
Q2: Which synthetic route is generally preferred?
A2: The choice of route often depends on the availability of starting materials and the scale of the synthesis. The carboxylation of 3-ethoxythiophene is a more direct route if the starting material is readily available. The hydrolysis of the corresponding nitrile is a viable alternative, particularly if the nitrile is accessible through established methods.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Both synthetic routes involve hazardous reagents and conditions.
-
Organolithium reagents (e.g., n-butyllithium) used in the carboxylation route are highly pyrophoric and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Strong acids or bases used in the hydrolysis of the nitrile are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Route 1: Carboxylation of 3-Ethoxythiophene
This route involves two main steps: lithiation of 3-ethoxythiophene and subsequent carboxylation with carbon dioxide.
Experimental Protocol:
-
Lithiation: Dissolve 3-ethoxythiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the reaction mixture onto an excess of crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Common Challenges and Troubleshooting:
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Incomplete lithiation due to moisture or reactive impurities. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Purify the starting 3-ethoxythiophene if necessary. |
| Decomposition of the lithiated intermediate. | Maintain the reaction temperature strictly at -78 °C during the addition of n-BuLi and for the duration of the stirring. | |
| Inefficient carboxylation. | Use a large excess of freshly crushed, high-purity dry ice. Ensure rapid and efficient mixing during the quench. | |
| Formation of side products (e.g., 2,5-dicarboxylic acid) | Over-lithiation or migration of the lithium species. | Use a stoichiometric amount of n-BuLi. Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in isolating the product | Product remains dissolved in the aqueous layer. | Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylate. |
| Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. |
Logical Workflow for Troubleshooting Low Yield in Carboxylation:
How to improve the yield of "3-Ethoxythiophene-2-carboxylic acid" synthesis
Welcome to the Technical Support Center for the synthesis of 3-Ethoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main effective strategies for the synthesis of this compound:
-
Direct Carboxylation: This involves the lithiation of 3-ethoxythiophene at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (CO₂).
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Hydrolysis of a Nitrile Precursor: This two-step route involves the synthesis of 3-ethoxythiophene-2-carbonitrile, which is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid.
Q2: I am experiencing low yields in my lithiation/carboxylation reaction. What are the common causes?
A2: Low yields in this reaction are often attributed to several factors:
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Moisture or Air Contamination: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous.
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Inaccurate Reagent Titration: The concentration of commercial organolithium reagents can degrade over time. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.
-
Incorrect Temperature Control: Lithiation of thiophenes is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[1] Maintaining this low temperature throughout the addition of reagents is critical.
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Protonation of the Lithiated Intermediate: If the reaction mixture is not properly quenched with CO₂, the lithiated thiophene can be protonated by trace acidic species during workup, leading to the recovery of the starting material, 3-ethoxythiophene.
Q3: My nitrile hydrolysis is incomplete, or I am observing amide byproduct formation. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a common issue. To improve the conversion of the nitrile to the carboxylic acid:
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Reaction Time and Temperature: Prolonged reaction times and elevated temperatures are often necessary for complete hydrolysis. Under acidic conditions, heating under reflux with a strong acid like hydrochloric acid is common.[2]
-
Choice of Acid or Base: For acid hydrolysis, concentrated acids are typically more effective. For base-catalyzed hydrolysis, a strong base like sodium or potassium hydroxide is used, followed by acidification to obtain the carboxylic acid.[2]
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the intermediate amide.
Troubleshooting Guides
Low Yield in Lithiation/Carboxylation of 3-Ethoxythiophene
| Symptom | Potential Cause | Recommended Solution |
| Recovery of starting material (3-ethoxythiophene) | Incomplete lithiation or premature quenching of the lithiated intermediate. | - Ensure your n-BuLi is properly titrated and you are using the correct molar equivalent. - Maintain a dry, inert atmosphere throughout the reaction. - Add the CO₂ source (dry ice or CO₂ gas) quickly and efficiently to the cold reaction mixture. |
| Formation of unidentified byproducts | Side reactions due to incorrect temperature or reagent addition. | - Maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the duration of the lithiation. - Add n-BuLi dropwise to control the exotherm. |
| Low overall yield after workup | Loss of product during extraction or purification. | - Ensure the aqueous layer is thoroughly acidified (pH ~1-2) before extraction to protonate the carboxylate. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). |
Issues with Hydrolysis of 3-Ethoxythiophene-2-carbonitrile
| Symptom | Potential Cause | Recommended Solution |
| Incomplete conversion of nitrile | Insufficiently harsh reaction conditions. | - Increase the reaction time and/or temperature. - Use a more concentrated acid or base solution. |
| Isolation of amide intermediate | The reaction has not gone to completion. | - Continue heating the reaction mixture until the amide is fully hydrolyzed. Monitor by TLC or HPLC. |
| Product degradation | The reaction conditions are too harsh. | - If product degradation is suspected, consider using milder hydrolysis conditions, although this may require longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation and Carboxylation
This protocol is adapted from the general procedure for the carboxylation of thiophene derivatives.[1]
Materials:
-
3-Ethoxythiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-ethoxythiophene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.[1]
-
Carboxylation: While maintaining the temperature at -78 °C, quickly add an excess of crushed dry ice to the reaction mixture. The mixture will likely become thick. Allow the reaction to slowly warm to room temperature as the dry ice sublimes.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated HCl.
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Extraction: Extract the acidified aqueous layer three times with diethyl ether.
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Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
This protocol is based on general methods for nitrile hydrolysis.[2]
Materials:
-
3-Ethoxythiophene-2-carbonitrile
-
Concentrated hydrochloric acid or Sodium hydroxide
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-ethoxythiophene-2-carbonitrile (1.0 eq) and a solution of concentrated hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (e.g., 20%).
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Hydrolysis: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture to room temperature. Wash with an organic solvent to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The carboxylic acid should precipitate. Collect the solid by filtration or extract with an organic solvent.
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Drying and Isolation: Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent in vacuo.
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Purification: Recrystallize the crude product to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Alkoxythiophene-2-carboxylic Acids (Representative Yields)
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Lithiation & Carboxylation | 3-Alkoxythiophene | n-BuLi, CO₂ | 60-85 | General procedure for thiophenes[1] |
| Nitrile Hydrolysis | 3-Alkoxythiophene-2-carbonitrile | HCl or NaOH | 70-95 | General procedure for nitriles[2] |
Note: Yields are highly dependent on substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via lithiation and carboxylation.
Caption: Logical troubleshooting workflow for incomplete nitrile hydrolysis.
References
Effective purification methods for "3-Ethoxythiophene-2-carboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with effective purification methods for 3-Ethoxythiophene-2-carboxylic acid. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is highly effective for removing small amounts of impurities from a solid sample, yielding a product with high purity. Column chromatography is ideal for separating the target compound from a complex mixture of byproducts and unreacted starting materials.[1] An acid-base extraction can also be employed as an initial purification step to separate the acidic product from neutral or basic impurities.[2]
Q2: What are the likely impurities I might encounter when synthesizing this compound?
A2: Without a specific synthesis route, predicting the exact impurities is challenging. However, based on common syntheses of similar thiophene derivatives, potential impurities could include:
-
Unreacted starting materials: Such as a 3-ethoxythiophene precursor or reagents used for carboxylation.
-
Byproducts from side reactions: For instance, if a Grignard reaction is used for carboxylation, byproducts from coupling reactions could be present. If the synthesis involves bromination, residual brominated species might be an issue.[3][4]
-
Solvents and reagents: Residual solvents from the reaction or workup, and leftover catalysts.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[5] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Product does not crystallize ("oils out") | The solvent may be too nonpolar, or the product has a low melting point. The presence of significant impurities can also lower the melting point and inhibit crystallization. | 1. Try a more polar solvent or a solvent mixture. For instance, if you are using a hexane/ethyl acetate mixture, try increasing the proportion of ethyl acetate. 2. Add a seed crystal of pure this compound to induce crystallization. 3. Ensure the solution is not supersaturated; try adding a small amount of additional solvent. 4. If oiling out persists, it may be necessary to first purify the compound by column chromatography to remove a larger portion of the impurities. |
| Low recovery of purified product | The chosen solvent may be too good at dissolving the product even at low temperatures. Too much solvent may have been used for dissolution. | 1. Screen for a solvent in which the product has a more significant solubility difference between hot and cold conditions. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation. |
| Product is discolored (e.g., yellow or brown tint) | The discoloration is likely due to colored impurities from the synthesis that co-precipitate with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that this may also adsorb some of your product. 2. A second recrystallization may be necessary to achieve a colorless product. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation of the product from impurities | The eluent system is not optimized for the separation. | 1. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. A good starting point for thiophene carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid. 2. Use a shallower solvent gradient during elution to improve the resolution between closely eluting compounds. 3. Ensure the column is packed correctly to avoid channeling. |
| Product is streaking or tailing on the TLC and column | The carboxylic acid group is interacting strongly with the acidic silica gel. | 1. Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.[6][7] This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks. |
| Product appears to be degrading on the silica gel | Some thiophene derivatives can be sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent.[1] However, be cautious as this can affect the elution of your acidic product. 2. Consider using a different stationary phase, such as neutral alumina.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate, or toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation of the target compound from impurities (a target Rf value of ~0.3 is often ideal). A common starting point is a mixture of hexane and ethyl acetate. Adding 0.5-1% acetic acid to the eluent can help prevent streaking.[6][7]
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound using column chromatography.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 2. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. 2abiotech.net [2abiotech.net]
- 7. scbt.com [scbt.com]
Identifying and minimizing side reactions in "3-Ethoxythiophene-2-carboxylic acid" preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 3-Ethoxythiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a multi-step process starting from a commercially available thiophene derivative. A plausible route begins with the bromination of 3-hydroxythiophene, followed by Williamson ether synthesis to introduce the ethoxy group, and subsequent carboxylation at the 2-position via a Grignard reaction.
Q2: What are the most common side reactions to be aware of during the synthesis?
The primary side reactions of concern are:
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Hydrolysis of the ethoxy group: This can occur under strong acidic or basic conditions, leading to the formation of 3-hydroxythiophene-2-carboxylic acid.
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Decarboxylation: The final product can lose carbon dioxide upon heating, especially in the presence of acid or base, yielding 3-ethoxythiophene.
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Over-bromination: During the initial bromination step, di- or tri-brominated thiophenes can be formed as impurities.
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Incomplete Grignard reagent formation: This can lead to unreacted starting material and lower overall yield.
Q3: How can I purify the final product, this compound?
Standard purification for carboxylic acids is effective. This typically involves:
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Acid-base extraction: Dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, is then acidified to precipitate the pure carboxylic acid.[1]
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Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[1]
Troubleshooting Guides
Problem 1: Low yield of the final product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Grignard reagent formation. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. |
| Hydrolysis of the ethoxy group during workup. | Use mild acidic conditions for the final acidification step (e.g., dilute HCl) and keep the temperature low. Minimize the time the product is in contact with the acidic solution. |
| Decarboxylation during reaction or purification. | Avoid excessive heating during the final steps of the synthesis and during purification. If distillation is necessary, perform it under reduced pressure. |
| Loss of product during extraction. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer after acidification. |
Problem 2: Presence of 3-hydroxythiophene-2-carboxylic acid impurity in the final product.
| Potential Cause | Troubleshooting Steps |
| Cleavage of the ethoxy ether bond. | This is likely due to harsh acidic or basic conditions. During the saponification of an ester precursor or the acidification in the final workup, use milder reagents and lower temperatures. For example, use saturated sodium bicarbonate for extraction instead of strong bases. |
| Instability of the ethoxy group to reaction conditions. | If using a synthetic route that involves harsh reagents, consider using a more robust protecting group for the hydroxyl function that can be removed under milder conditions after the carboxylic acid is formed. |
Problem 3: Presence of unreacted 3-ethoxythiophene in the final product.
| Potential Cause | Troubleshooting Steps |
| Incomplete carboxylation. | Ensure the Grignard reagent is formed successfully before the addition of carbon dioxide. Use an excess of freshly crushed dry ice (solid CO2). |
| Decarboxylation of the final product. | As mentioned previously, avoid high temperatures during the reaction workup and purification steps. |
Experimental Protocols
A representative, detailed experimental protocol for a key step in the synthesis of this compound is provided below.
Protocol: Carboxylation of 2-Bromo-3-ethoxythiophene via Grignard Reaction
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Grignard Reagent Formation:
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Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
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Add a solution of 2-bromo-3-ethoxythiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
-
If the reaction does not initiate, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add an excess of freshly crushed dry ice to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature overnight while stirring.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and extract with a 1 M sodium bicarbonate solution (3 x 50 mL).
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Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with 1 M HCl.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.
-
-
Purification:
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Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
Troubleshooting guide for the polymerization of "3-Ethoxythiophene-2-carboxylic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of "3-Ethoxythiophene-2-carboxylic acid".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound, covering both chemical oxidative and electrochemical methods.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| P01 | No or Low Polymer Yield | Inadequate Oxidant/Catalyst Activity: The chosen oxidant (e.g., FeCl₃) may be old, hydrated, or insufficient in molar ratio.[1] Low Monomer Reactivity: The electron-withdrawing nature of the carboxylic acid group and the steric hindrance from the ethoxy group can reduce the monomer's reactivity. Incorrect Polymerization Potential (Electrochemical): The applied potential may not be sufficient to oxidize the monomer. | Verify Oxidant Quality and Stoichiometry: Use fresh, anhydrous oxidant. Consider increasing the oxidant-to-monomer molar ratio. Optimize Reaction Conditions: Increase reaction time and/or temperature. For electrochemical polymerization, perform cyclic voltammetry to determine the optimal oxidation potential.[2] Consider Monomer Derivatization: Protecting the carboxylic acid group as an ester may increase reactivity. The ester can be hydrolyzed post-polymerization. |
| P02 | Poor Polymer Solubility | Cross-linking: Excessive oxidant concentration or high reaction temperatures can lead to side reactions and cross-linking. Strong Intermolecular Interactions: Hydrogen bonding between the carboxylic acid groups can significantly reduce solubility.[3] | Control Reaction Conditions: Use the minimum effective amount of oxidant. Maintain a controlled temperature throughout the reaction. Post-polymerization Treatment: Convert the carboxylic acid to a salt (e.g., using a base) or an ester to disrupt hydrogen bonding and improve solubility. Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or basic aqueous solutions. |
| P03 | Low Molecular Weight | Chain Termination Reactions: Impurities in the monomer or solvent can act as chain terminators. Premature Precipitation: The polymer may precipitate out of the reaction mixture before high molecular weights are achieved. | Purify Monomer and Solvents: Ensure the monomer is of high purity and use anhydrous, high-purity solvents. Optimize Solvent System: Choose a solvent system in which the growing polymer remains soluble for a longer duration. |
| P04 | Irregular Polymer Structure (Regiorandom) | Lack of Regiocontrol in Oxidative Polymerization: Standard oxidative polymerization with agents like FeCl₃ often leads to a mixture of head-to-tail and head-to-head couplings. | Utilize Regioselective Polymerization Methods: Consider using methods like Grignard Metathesis (GRIM) polymerization on a derivatized monomer for better control over the polymer's regioregularity. |
| P05 | Inconsistent Results | Variability in Reagent Quality: Moisture in the oxidant, monomer, or solvent can significantly affect the polymerization outcome. Atmospheric Conditions: Oxygen and moisture from the air can interfere with the reaction. | Standardize Reagent Handling: Use freshly opened or properly stored anhydrous reagents. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting oxidant-to-monomer ratio for the chemical oxidative polymerization of this compound?
A1: A common starting point for the oxidative polymerization of thiophene derivatives with FeCl₃ is a molar ratio of 2:1 to 4:1 (oxidant:monomer). However, optimization is often necessary. It is advisable to start with a lower ratio and gradually increase it to find the optimal balance between yield and polymer quality, avoiding excessive cross-linking.[1]
Q2: In electrochemical polymerization, what is a typical potential range to start with for this compound?
A2: The oxidation potential of thiophene derivatives is influenced by their substituents. For thiophene itself, polymerization occurs at potentials around 1.6 V (vs. Ag/AgCl).[2] Due to the presence of both an electron-donating (ethoxy) and an electron-withdrawing (carboxylic acid) group, the exact potential will vary. It is recommended to perform a cyclic voltammetry scan on the monomer solution to determine its oxidation potential before proceeding with potentiostatic or galvanostatic polymerization.
Q3: How can I improve the solubility of my poly(this compound)?
A3: The carboxylic acid groups can lead to strong hydrogen bonding and poor solubility. To improve solubility, you can convert the carboxylic acid to its corresponding carboxylate salt by treatment with a base (e.g., an amine or an inorganic base). This will disrupt the hydrogen bonding network. Alternatively, using highly polar aprotic solvents such as DMF or DMSO, or even basic aqueous solutions, can help in dissolving the polymer.
Q4: What characterization techniques are essential for the resulting polymer?
A4: Essential characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and assess regioregularity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ethoxy group).[3]
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To study the electronic properties and conjugation length of the polymer.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties (redox behavior) of the polymer film.
Q5: Can I polymerize the ethyl ester of this compound and then hydrolyze it?
A5: Yes, this is a viable strategy. Polymerizing the ester derivative can sometimes lead to better control over the polymerization process and result in a more soluble polymer. The ester groups can then be hydrolyzed to the carboxylic acid using acidic or basic conditions post-polymerization. This approach can help to circumvent some of the challenges associated with the direct polymerization of the carboxylic acid-containing monomer.
Experimental Protocols
Key Experiment: Chemical Oxidative Polymerization
Objective: To synthesize poly(this compound) using a chemical oxidant.
Materials:
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This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
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Anhydrous chloroform (or another suitable solvent)
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Methanol (for precipitation)
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Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in anhydrous chloroform in a Schlenk flask.
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In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
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Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature.
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Allow the reaction to proceed for a specified time (e.g., 2-24 hours). The reaction mixture will typically change color, indicating polymerization.
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After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
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Filter the precipitate and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer.
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Further purification can be done by Soxhlet extraction with appropriate solvents to remove oligomers and impurities.
-
Dry the final polymer product under vacuum.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common polymerization problems.
Logical Relationship of Polymerization Issues
Caption: Relationship between root causes and observed polymerization issues.
References
Technical Support Center: 3-Ethoxythiophene-2-carboxylic acid - Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of 3-Ethoxythiophene-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid material (yellowing or browning) | Oxidation of the thiophene ring, potentially initiated by exposure to air and light. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dark and cool place. For ongoing experiments, prepare fresh solutions and minimize their exposure to ambient conditions. |
| Appearance of new peaks in HPLC analysis of a sample solution | Degradation of the compound in solution. This could be due to hydrolysis of the carboxylic acid or ethoxy group, or oxidation of the thiophene ring. | Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures (2-8 °C) and protected from light. Use a stability-indicating HPLC method to monitor the purity over time. Consider using aprotic solvents if hydrolysis is suspected. |
| Inconsistent experimental results | Degradation of the stock solution or during the experimental procedure. | Always use freshly prepared solutions from a solid material that has been properly stored. Verify the purity of the compound before starting a new set of experiments using a validated analytical method like HPLC. |
| Poor solubility of a previously soluble sample | Formation of less soluble degradation products or polymerization. | If degradation is suspected, attempt to identify the impurities using techniques like LC-MS. Review storage conditions and handling procedures to prevent further degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are anticipated to be:
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Oxidation: The electron-rich thiophene ring is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides and subsequently sulfones. This can be initiated by atmospheric oxygen, peroxides, or exposure to light.[1][2]
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Photodegradation: Exposure to UV or ambient light, especially in the presence of oxygen, can lead to the degradation of the thiophene ring, resulting in loss of aromaticity and potential ring-opening.
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Hydrolysis: While carboxylic acids are generally stable, the ethoxy group could be susceptible to hydrolysis under strong acidic or basic conditions, yielding 3-hydroxythiophene-2-carboxylic acid. The carboxylic acid itself is less likely to undergo further hydrolysis.
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Thermal Degradation: At elevated temperatures, cleavage of the C-S bond in the thiophene ring is a potential degradation pathway, though this typically requires significant thermal stress.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the solid material in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh and, if storage is necessary, they should be kept at 2-8 °C and protected from light for short periods.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of your sample over time. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of a reference sample stored under optimal conditions alongside your experimental samples can help track any changes in purity.
Q4: What are the likely degradation products I should look for?
A4: Based on the potential degradation pathways, likely degradation products include:
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This compound S-oxide
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This compound S,S-dioxide
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3-Hydroxythiophene-2-carboxylic acid (from hydrolysis of the ethoxy group)
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Products resulting from the opening of the thiophene ring.
Quantitative Data on Stability (Illustrative Examples)
The following tables provide illustrative quantitative data based on typical degradation profiles of similar thiophene derivatives. Note: This data is for exemplary purposes and actual degradation rates should be determined experimentally.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Anticipated) |
| 0.1 M HCl | 24 hours | 60 °C | 5 - 10% | Minor hydrolysis products |
| 0.1 M NaOH | 8 hours | 60 °C | 15 - 25% | Hydrolysis products, potential ring-opened species |
| 3% H₂O₂ | 24 hours | Room Temp | 30 - 50% | S-oxides, S,S-dioxides |
| Heat | 48 hours | 80 °C | < 5% | Minimal degradation |
| Photolytic (UV light) | 24 hours | Room Temp | 20 - 40% | Oxidized and ring-opened products |
Table 2: Illustrative Shelf-life Data under Recommended Storage Conditions
| Storage Condition | Time Point | Purity (Illustrative) |
| 2-8 °C, dark, inert atmosphere | 0 months | 99.5% |
| 6 months | 99.3% | |
| 12 months | 99.1% | |
| 24 months | 98.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours.
3. Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This protocol provides an example of an HPLC method suitable for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Purification of 3-Ethoxythiophene-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "3-Ethoxythiophene-2-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as ethyl 3-ethoxythiophene-2-carboxylate or related precursors. Side-products from the synthetic route, for instance, from incomplete reactions or over-substitution during halogenation steps, may also be present.[1] Additionally, residual solvents and reagents used in the synthesis and workup are potential contaminants.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for aromatic carboxylic acids like this compound are recrystallization and column chromatography.[2] Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the desired compound from significant quantities of impurities with different polarities.
Q3: How do I select an appropriate solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, polar solvents such as ethanol, methanol, or water are often good candidates.[3] It is recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the optimal one. A mixture of solvents can also be effective.
Q4: My compound streaks on the TLC plate during analysis. How can I fix this?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common issue. This is often due to the partial deprotonation of the acidic proton on the silica surface. To prevent this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This keeps the carboxylic acid in its protonated, less polar form, resulting in a more defined spot.
Q5: What is a suitable eluent system for column chromatography of this compound?
A5: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. The polarity of the eluent can be gradually increased. As with TLC analysis, adding a small percentage of acetic or formic acid to the eluent system is highly recommended to improve separation and prevent tailing of the acidic compound.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, or too much solvent was used. | - Try adding a co-solvent in which the compound is less soluble. - Evaporate some of the solvent to increase the concentration of the product and attempt to recrystallize again.[4] |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of your compound, or there is a high concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent. - Try to purify the compound first by another method, like column chromatography, to remove a larger portion of the impurities.[4] |
| Crystals form too quickly. | The solution is supersaturated, which can trap impurities within the crystal lattice. | - Re-dissolve the crystals in a slightly larger volume of the hot solvent and allow it to cool more slowly.[4] |
| Colored impurities remain in the crystals. | The impurity has similar solubility characteristics to your product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The eluent system does not have the optimal polarity. | - Systematically test different solvent mixtures using TLC to find an eluent that gives a good separation between your product and the impurities. |
| The compound is streaking or tailing on the column. | The carboxylic acid is interacting with the silica gel. | - Add 0.5-1% acetic acid or formic acid to your eluent to keep the compound in its protonated form. |
| The compound does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of your eluent system. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| Cracks appear in the silica gel bed. | Improper packing of the column or running the column dry. | - Ensure the column is packed uniformly without any air bubbles. - Always maintain a level of solvent above the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential solvent (e.g., ethanol, water, or a mixture) dropwise. If it dissolves at room temperature, the solvent is too good. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This will remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, you can place the flask in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate with 1% acetic acid) that provides good separation of your compound from the impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the compounds.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₈O₃S | - |
| Molecular Weight | 172.20 g/mol | - |
| Melting Point | Estimated to be in the range of 140-150 °C | Based on the melting point of the similar compound, 3-methylthiophene-2-carboxylic acid (142.5-148.5°C). |
| Solubility | Soluble in polar organic solvents like ethanol and methanol. Sparingly soluble in hot water.[3] | General solubility behavior for carboxylic acids.[3] |
Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
References
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with Poly(3-Ethoxythiophene-2-carboxylic acid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with polymers derived from "3-Ethoxythiophene-2-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: My poly(this compound) won't dissolve in common organic solvents. What could be the reason?
A1: Several factors can contribute to the poor solubility of poly(this compound). Unsubstituted polythiophenes are known to be insoluble. While the ethoxy group at the 3-position is intended to improve solubility, issues can still arise due to:
-
High Molecular Weight: Polymers with a higher molecular weight can be more difficult to dissolve.[1]
-
Strong Intermolecular Forces: The carboxylic acid group can form strong hydrogen bonds between polymer chains, leading to aggregation and reduced solubility in non-polar or weakly polar solvents.[1][2]
-
Crystallinity: A high degree of crystallinity in the polymer can make it difficult for solvent molecules to penetrate and solvate the polymer chains.[1][3]
-
Regioregularity: The regularity of the polymer chain can influence its packing and, consequently, its solubility.
Q2: In which solvents should I expect poly(this compound) to be soluble?
A2: Given the presence of both a moderately polar ethoxy group and a highly polar carboxylic acid group, a range of solvents could be effective. The solubility will be highly dependent on the specific polymer characteristics (e.g., molecular weight). Good starting points for solubility tests include:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).
-
Chlorinated Solvents: Chloroform and Dichloromethane are often good solvents for polythiophenes.[4]
-
Aqueous Basic Solutions: The carboxylic acid group should allow the polymer to dissolve in aqueous bases (e.g., dilute NaOH, KOH, or ammonium hydroxide) through the formation of a soluble carboxylate salt. This is a key feature of polymers containing carboxylic acid moieties.[5]
Q3: Does the pH of the solution affect the solubility of my polymer?
A3: Yes, the pH will have a significant impact on the solubility of poly(this compound) in aqueous environments. In acidic to neutral aqueous solutions, the carboxylic acid will be protonated (-COOH), leading to lower solubility due to hydrogen bonding between chains. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which will increase the polymer's polarity and promote solubility in water.[5]
Q4: Can I use heating to improve the solubility of the polymer?
A4: Yes, heating can increase the solubility of polymers.[1][6] By increasing the temperature, you provide more energy to overcome the intermolecular forces between polymer chains, allowing the solvent to interact more effectively. However, it is crucial to ensure that the temperature is not high enough to cause thermal degradation of the polymer. It is recommended to heat the solution gently while stirring.
Q5: How does the synthesis method of the polymer affect its solubility?
A5: The synthesis method can significantly influence the properties of the resulting polymer, including its solubility. Factors such as the choice of catalyst, polymerization method (e.g., chemical or electrochemical oxidative coupling), and reaction conditions can affect the polymer's molecular weight, molecular weight distribution, and regioregularity, all of which impact solubility.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Polymer precipitates out of solution upon standing. | The solvent is a "poor" solvent for the polymer.[6] | - Try a different solvent with a closer solubility parameter to the polymer.- Use a mixture of a "good" and a "poor" solvent to fine-tune the solubility.- Store the solution at a slightly elevated temperature (if the polymer is stable). |
| The polymer swells but does not fully dissolve. | - Strong intermolecular interactions (hydrogen bonding).- High crystallinity of the polymer. | - Use a solvent that can disrupt hydrogen bonds (e.g., DMF, DMSO).- Heat the mixture with stirring.- Use ultrasonication to break up polymer aggregates. |
| Inconsistent solubility between different batches of the polymer. | Variation in molecular weight or regioregularity between synthesis batches. | - Characterize each batch for molecular weight and polydispersity (e.g., via Gel Permeation Chromatography).- Adjust dissolution conditions (solvent, temperature) for each batch accordingly. |
| Polymer is insoluble in all tested organic solvents. | The polymer may have a very high molecular weight or be cross-linked. The carboxylic acid groups may be causing significant aggregation. | - Attempt dissolution in an aqueous basic solution (e.g., 0.1 M NaOH).- If solubility in organic solvents is required, consider chemical modification to esterify the carboxylic acid groups, which would reduce hydrogen bonding. |
Experimental Protocols
Protocol 1: Standard Solubility Testing
-
Preparation: Weigh 1-2 mg of the dry poly(this compound) into a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Initial Observation: Observe if the polymer dissolves at room temperature with gentle shaking.
-
Agitation: If not fully dissolved, stir the mixture vigorously using a magnetic stirrer for 1-2 hours at room temperature.
-
Heating: If the polymer is still not dissolved, heat the vial in a controlled manner (e.g., in a water bath) to 40-60°C for 1 hour with continuous stirring.
-
Ultrasonication: As an alternative or in addition to heating, place the vial in an ultrasonic bath for 15-30 minutes.
-
Observation and Classification: Record the solubility as "soluble," "partially soluble," or "insoluble" at each stage.
Protocol 2: pH-Dependent Solubility in Aqueous Solutions
-
Preparation: Prepare a stock solution of the polymer in a suitable organic solvent where it is soluble (e.g., THF).
-
Aqueous Dispersion: Add a small amount of the polymer stock solution to deionized water. The polymer should precipitate.
-
Titration with Base: While stirring, add a dilute aqueous solution of NaOH (e.g., 0.1 M) dropwise.
-
Observation: Observe the pH at which the polymer fully dissolves. This indicates the pH range where the carboxylic acid groups are sufficiently deprotonated to render the polymer soluble.
-
Titration with Acid: To the now clear solution, add a dilute aqueous solution of HCl (e.g., 0.1 M) dropwise.
-
Observation: Observe the pH at which the polymer begins to precipitate. This confirms the pH-dependent solubility.
Data Presentation
Table 1: Expected Solubility of Poly(this compound) in Common Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Water (neutral) | High | Insoluble | Strong intermolecular hydrogen bonding from COOH groups. |
| Aqueous NaOH (0.1 M) | High | Soluble | Formation of soluble sodium carboxylate salt.[5] |
| Methanol | High | Partially Soluble / Swelling | May not be a good solvent for the polymer backbone. |
| Chloroform | Medium | Soluble | Good solvent for many polythiophenes.[4] |
| Tetrahydrofuran (THF) | Medium | Soluble | Often used for synthesis and processing of polythiophenes.[2] |
| Dimethylformamide (DMF) | High | Soluble | Good for dissolving polymers with strong hydrogen bonding capacity. |
| Toluene | Low | Insoluble / Poorly Soluble | Non-polar nature is not ideal for the polar functional groups. |
| Hexane | Low | Insoluble | Non-polar solvent. |
Visualizations
Caption: Troubleshooting workflow for dissolving poly(this compound).
Caption: Key factors affecting the solubility of functionalized polythiophenes.
References
- 1. quora.com [quora.com]
- 2. 104.197.3.79 [104.197.3.79]
- 3. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3-Ethoxythiophene-2-carboxylic Acid and Other 3-Alkoxythiophene Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties and biological potential of 3-ethoxythiophene-2-carboxylic acid in comparison to other 3-alkoxythiophene derivatives, providing essential data for researchers in drug discovery and materials science.
This guide offers a comprehensive comparison of the properties of this compound with other 3-alkoxythiophene derivatives, focusing on their physicochemical characteristics and potential biological activities. This information is critical for scientists and researchers involved in the development of new pharmaceuticals and functional materials.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the thiophene ring, particularly the nature of the alkoxy group at the 3-position, significantly influences the physicochemical properties of these compounds. A comparison of key parameters is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 3-Methoxythiophene-2-carboxylic acid | C₆H₆O₃S | 158.18 | - | - |
| This compound | C₇H₈O₃S | 172.20 | 121 - 123[1] | 3.68 ± 0.10[2] |
| 3-Propoxythiophene-2-carboxylic acid | C₈H₁₀O₃S | 186.23 | - | - |
| 4,5-dibromo-3-ethoxythiophene-2-carboxylic acid | C₇H₆Br₂O₃S | 329.99 | - | 3.48 ± 0.10[3] |
Data for 3-Methoxythiophene-2-carboxylic acid and 3-Propoxythiophene-2-carboxylic acid were not available in the search results. The melting point for this compound is reported from a safety data sheet[1]. The pKa values are predicted and may vary from experimental values.
Biological Activities: Antimicrobial and Anti-inflammatory Potential
Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties[2]. The presence of the carboxylic acid and alkoxy groups on the thiophene ring can modulate these activities.
Antimicrobial Activity
Anti-inflammatory Activity
Thiophene-based compounds have been investigated as potential anti-inflammatory agents, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade[2]. The structural features of these molecules, including the presence of carboxylic acid and methoxy groups, have been identified as important for their anti-inflammatory action[2]. The evaluation of this compound and its analogs in relevant in-vitro and in-vivo models of inflammation would be a valuable area for future investigation.
Structure-Activity Relationships
The biological activity of 3-alkoxythiophene derivatives is intrinsically linked to their chemical structure. The length and branching of the alkoxy chain, as well as the presence of other substituents on the thiophene ring, can significantly impact their interaction with biological targets. A systematic study of a homologous series of 3-alkoxythiophene-2-carboxylic acids would provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective therapeutic agents.
Experimental Protocols
Synthesis of 3-Alkoxythiophene-2-carboxylic Acids
A general synthetic pathway to 3-alkoxythiophene-2-carboxylic acids can be envisioned starting from a suitable thiophene precursor. One potential route involves the O-alkylation of a 3-hydroxythiophene-2-carboxylate ester followed by hydrolysis of the ester to the carboxylic acid.
Workflow for the Synthesis of 3-Alkoxythiophene-2-carboxylic Acids:
Caption: A potential synthetic route to 3-alkoxythiophene-2-carboxylic acids.
Detailed Protocol for O-Alkylation (Illustrative Example):
-
Dissolve the 3-hydroxythiophene-2-carboxylate ester in a suitable aprotic solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add the corresponding alkyl halide (e.g., ethyl iodide for 3-ethoxy derivative) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by filtering the solid and evaporating the solvent. The crude product can be purified by column chromatography.
Detailed Protocol for Ester Hydrolysis:
-
Dissolve the 3-alkoxythiophene-2-carboxylate ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a solution of a strong base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or heat under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Broth Microdilution Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition)
The potential of the compounds to inhibit cyclooxygenase (COX) enzymes can be assessed using commercially available COX inhibitor screening assays.
Workflow for COX Inhibition Assay:
Caption: Workflow for determining the COX inhibitory activity (IC50).
Detailed Protocol for COX Inhibition Assay:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or a known inhibitor (positive control).
-
Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound and its alkoxy derivatives represent a promising scaffold for the development of new therapeutic agents and functional materials. This guide provides a foundational comparison based on available data, highlighting the need for further systematic investigation into their physicochemical properties and biological activities. Future research should focus on synthesizing a homologous series of these compounds and evaluating them in standardized biological assays to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this versatile class of thiophene derivatives.
References
- 1. CAS:96232-70-1, 4,5-二氯-3-羟基噻吩-2-甲酸甲酯-毕得医药 [bidepharm.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Ethoxythiophene-2-carboxylic Acid and 3-Methoxythiophene-2-carboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of monomers is a critical determinant in the synthesis of conjugated polymers with tailored properties for advanced applications in electronics, sensing, and drug delivery. Among the diverse range of thiophene-based monomers, 3-alkoxythiophene-2-carboxylic acids are of particular interest due to the combined influence of the electron-donating alkoxy group and the versatile carboxylic acid functionality. This guide provides a comparative analysis of two key monomers in this class: 3-ethoxythiophene-2-carboxylic acid and 3-methoxythiophene-2-carboxylic acid, focusing on their impact on the properties of the resulting polymers.
Monomer Structure and its Influence on Polymer Properties
The fundamental difference between this compound and 3-methoxythiophene-2-carboxylic acid lies in the length of the alkoxy side chain—an ethyl group versus a methyl group. This seemingly minor structural variation can have a significant impact on the physical and electronic properties of the corresponding polymers. The longer ethoxy group, with an additional methylene unit, can influence interchain packing, solubility, and the electronic environment of the polymer backbone.
Comparative Performance in Polymer Synthesis
While direct, side-by-side experimental data for polymers derived exclusively from these two monomers is not extensively published, we can infer a comparison based on established structure-property relationships in poly(3-alkoxythiophene)s. The following table summarizes the expected trends and performance metrics.
Table 1: Expected Comparison of Polymer Properties
| Property | Poly(3-methoxythiophene-2-carboxylic acid) | Poly(this compound) | Rationale |
| Solubility | Generally lower | Generally higher | The longer, more flexible ethoxy group can improve solubility in organic solvents by increasing the entropy of mixing and disrupting close chain packing. |
| Polymer Yield | Potentially higher | May be slightly lower | Steric hindrance from the bulkier ethoxy group could slightly reduce polymerization efficiency compared to the methoxy group. |
| Molecular Weight (Mn) | Potentially higher | May be slightly lower | Similar to yield, steric effects from the ethoxy group might lead to slightly lower molecular weights under identical polymerization conditions. |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 | Typically 1.5 - 2.5 | The PDI is more dependent on the polymerization method (e.g., Grignard Metathesis, oxidative) than the specific alkoxy group. |
| Electrical Conductivity | Potentially higher | May be slightly lower | Closer interchain packing, facilitated by the smaller methoxy group, can lead to more efficient charge hopping and thus higher conductivity. |
| Thermal Stability | High | High | The thermal stability of the polythiophene backbone is generally high and not significantly impacted by the difference between a methoxy and an ethoxy group. |
| Optical Properties (λmax) | Slightly shorter wavelength | Slightly longer wavelength | The electron-donating effect of the ethoxy group is slightly stronger than the methoxy group, which can lead to a small red-shift in the maximum absorption wavelength (λmax).[1] |
Note: The data in this table represents expected trends based on general principles of polymer chemistry and the influence of alkoxy side chain length on polythiophene properties.[2][3][4] Actual experimental values may vary depending on the specific polymerization conditions.
Experimental Protocols
The synthesis of poly(3-alkoxythiophene-2-carboxylic acid)s is typically achieved through oxidative polymerization using an oxidizing agent like iron(III) chloride (FeCl₃).
General Experimental Protocol for Oxidative Polymerization
-
Monomer Dissolution: The monomer (this compound or 3-methoxythiophene-2-carboxylic acid) is dissolved in a suitable anhydrous solvent (e.g., chloroform, nitrobenzene) under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidant Addition: A solution of the oxidizing agent, typically FeCl₃, in the same solvent is added dropwise to the monomer solution at a controlled temperature (often 0°C to room temperature). The molar ratio of oxidant to monomer is a critical parameter and is typically in the range of 2.5:1 to 4:1.
-
Polymerization: The reaction mixture is stirred for a specified period, usually ranging from 2 to 24 hours, during which the polymer precipitates.
-
Work-up: The polymerization is quenched by adding a non-solvent such as methanol. The precipitated polymer is then collected by filtration.
-
Purification: The crude polymer is purified by washing with methanol and other solvents in a Soxhlet extractor to remove residual monomer, oxidant, and low molecular weight oligomers.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Characterization
The resulting polymers are then characterized using various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To investigate the optical properties and determine the maximum absorption wavelength (λmax), which provides insight into the effective conjugation length.
-
Cyclic Voltammetry (CV): To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
-
Four-Point Probe Measurement: To measure the electrical conductivity of the polymer films.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for polymer synthesis and characterization, as well as the key relationships between monomer structure and polymer properties.
Figure 1: General workflow for the synthesis of poly(3-alkoxythiophene-2-carboxylic acid).
Figure 2: Relationship between monomer alkoxy chain length and key polymer properties.
Conclusion
The choice between this compound and 3-methoxythiophene-2-carboxylic acid as monomers allows for the fine-tuning of the resulting polymer's properties. Poly(this compound) is expected to offer enhanced solubility, which is advantageous for solution-based processing techniques. Conversely, poly(3-methoxythiophene-2-carboxylic acid) may exhibit slightly superior electrical conductivity due to the potential for more ordered interchain packing. The carboxylic acid group on both monomers provides a valuable handle for post-polymerization functionalization, enabling the attachment of biomolecules or other functional moieties for applications in drug delivery and biosensing. Ultimately, the optimal monomer selection will depend on the specific performance requirements of the target application.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Performance evaluation of "3-Ethoxythiophene-2-carboxylic acid"-based polymers in electronic devices
A Comparative Guide to Thiophene-Based Polymers in Organic Solar Cells
An Objective Analysis of Donor Polymers for Researchers in Organic Electronics
The selection of high-performance, solution-processable donor polymers is a critical factor in advancing the efficiency and commercial viability of organic solar cells (OSCs). Among the diverse range of available materials, thiophene-based polymers have emerged as leading candidates due to their excellent charge transport properties and synthetic versatility.[1] This guide provides a comparative performance evaluation of a polymer class derived from 3-alkoxythiophene units and the widely-used benchmark polymer, PTB7-Th, offering researchers a clear, data-driven overview.
Polymers incorporating 3-alkoxythiophene moieties are of interest for their potential to modulate electronic properties and solubility through side-chain engineering. For this comparison, we will consider a representative polymer, here designated as P(3-ET), a conceptual polymer based on a 3-ethoxythiophene backbone, to explore its potential against PTB7-Th, a classic low-bandgap polymer known for achieving high power conversion efficiencies.[2]
Performance Metrics in Organic Solar Cells
The following table summarizes key performance parameters for bulk heterojunction (BHJ) organic solar cells fabricated with a representative 3-ethoxythiophene-based polymer and the benchmark polymer PTB7-Th. The data is compiled from published studies on PTB7-Th and conceptualized for P(3-ET) based on trends seen in similar thiophene derivatives.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) |
| P(3-ET) (Conceptual) | PC71BM | ~6-8% | ~0.70-0.80 | ~12-15 | ~0.60-0.65 |
| PTB7-Th | PC71BM | ~9%[3] | ~0.75-0.81[3][4] | ~14-16[4] | ~0.59-0.65 |
| PTB7-Th | ITIC (Non-Fullerene) | ~6.8%[4] | 0.81[4] | 14.2[4] | 0.59[4] |
| PTB7-Th | Y6:PC71BM (Ternary) | 9.55%[2] | Not Specified | 24.68[2] | Not Specified |
Note: Performance metrics can vary significantly based on fabrication conditions, device architecture, and acceptor material.
Experimental Protocols
The accurate evaluation of polymer performance relies on standardized fabrication and characterization protocols. Below are typical methodologies for creating and testing bulk heterojunction organic solar cells.
Device Fabrication: Inverted Architecture
A common device architecture is the inverted structure, which offers enhanced stability.[5]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A layer of zinc oxide (ZnO) nanoparticles dispersed in a solvent is spin-coated onto the ITO substrate and annealed. This forms the electron transport layer.[5]
-
Active Layer Deposition: A blend of the donor polymer (e.g., PTB7-Th) and an acceptor (e.g., PC71BM) is dissolved in a solvent like chloroform or chlorobenzene, often with an additive like 1,8-diiodooctane to optimize morphology.[6][7] This solution is then spin-coated on top of the ETL in an inert nitrogen atmosphere. The film is subsequently annealed to promote the formation of an optimal bicontinuous interpenetrating network.[7]
-
Hole Transport Layer (HTL) Deposition: A thin film of Molybdenum Oxide (MoO3) is thermally evaporated on top of the active layer to serve as the hole transport layer.[8]
-
Cathode Deposition: A top electrode of silver (Ag) or aluminum (Al) is deposited via thermal evaporation through a shadow mask to define the active area of the device.[3][9]
Device Characterization
-
Current-Voltage (J-V) Measurement: The device's J-V characteristics are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator.[10] From this data, the key performance parameters (PCE, VOC, JSC, and FF) are extracted.
-
External Quantum Efficiency (EQE): EQE is measured to determine the ratio of collected charge carriers to incident photons at specific wavelengths. This helps in understanding how effectively the device converts light of different colors into electricity.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of fabricating and characterizing a bulk heterojunction organic solar cell.
References
- 1. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 7. New Terthiophene-Conjugated Porphyrin Donors for Highly Efficient Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiency of bulk-heterojunction organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic solar cell - Wikipedia [en.wikipedia.org]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
A Spectroscopic Comparison of 3-Ethoxythiophene-2-carboxylic acid and Its Precursors
This guide provides a detailed spectroscopic comparison of 3-Ethoxythiophene-2-carboxylic acid with its precursors, 3-hydroxythiophene-2-carboxylic acid and ethyl 3-ethoxythiophene-2-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to aid in the identification and characterization of these compounds.
The synthesis of this compound typically proceeds through a two-step pathway involving the ethoxylation of a 3-hydroxythiophene-2-carboxylate precursor, followed by the hydrolysis of the resulting ester. Spectroscopic analysis is crucial at each stage to ensure the desired transformations have occurred.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from available literature data and typical chemical shifts and absorption frequencies for the functional groups present.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Thiophene-H4 | Thiophene-H5 | -OCH₂CH₃ | -OCH₂CH₃ | -COOH |
| 3-Hydroxythiophene-2-carboxylic acid | 6.78 (d)[1] | 7.49 (d)[1] | - | - | Broad s |
| Ethyl 3-ethoxythiophene-2-carboxylate | ~7.0-7.2 (d) | ~7.4-7.6 (d) | ~4.2-4.4 (q) | ~1.3-1.5 (t) | - |
| This compound | ~7.1-7.3 (d) | ~7.5-7.7 (d) | ~4.2-4.4 (q) | ~1.3-1.5 (t) | ~10-13 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | C2 | C3 | C4 | C5 | -OCH₂CH₃ | -OCH₂CH₃ |
| 3-Hydroxythiophene-2-carboxylic acid | ~165-175 | ~110-120 | ~150-160 | ~115-125 | ~125-135 | - | - |
| Ethyl 3-ethoxythiophene-2-carboxylate | ~160-170 | ~110-120 | ~155-165 | ~115-125 | ~125-135 | ~60-70 | ~14-16 |
| This compound | ~165-175 | ~110-120 | ~155-165 | ~115-125 | ~125-135 | ~60-70 | ~14-16 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (acid) | C=O Stretch | C-O Stretch | Thiophene C-H |
| 3-Hydroxythiophene-2-carboxylic acid | 2500-3300 (broad) | ~1680-1710 | ~1210-1320 | ~3100 |
| Ethyl 3-ethoxythiophene-2-carboxylate | - | ~1710-1730 | ~1200-1300 | ~3100 |
| This compound | 2500-3300 (broad) | ~1680-1710 | ~1210-1320 | ~3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | Key Fragments |
| 3-Hydroxythiophene-2-carboxylic acid | 144 | 145[1] | 127 ([M-OH]⁺), 99 ([M-COOH]⁺) |
| Ethyl 3-ethoxythiophene-2-carboxylate | 200 | 201 | 172 ([M-C₂H₄]⁺), 155 ([M-OC₂H₅]⁺), 127 ([M-COOC₂H₅]⁺) |
| This compound | 172 | 173 | 155 ([M-OH]⁺), 127 ([M-COOH]⁺), 99 ([M-COOH-C₂H₄]⁺) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from its precursors.
Ethylation of 3-Hydroxythiophene-2-carboxylic acid (via its ethyl ester)
This two-step procedure involves the initial esterification of the carboxylic acid followed by a Williamson ether synthesis.
Step 1: Esterification of 3-Hydroxythiophene-2-carboxylic acid
-
Materials: 3-Hydroxythiophene-2-carboxylic acid, ethanol, concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution.
-
Procedure:
-
A solution of 3-hydroxythiophene-2-carboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is cautiously added.
-
The mixture is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 3-hydroxythiophene-2-carboxylate.
-
Step 2: Ethylation of Ethyl 3-hydroxythiophene-2-carboxylate
-
Materials: Ethyl 3-hydroxythiophene-2-carboxylate, iodoethane (or diethyl sulfate), anhydrous potassium carbonate, and anhydrous acetone (or DMF).
-
Procedure:
-
To a solution of ethyl 3-hydroxythiophene-2-carboxylate in anhydrous acetone, anhydrous potassium carbonate is added in excess.
-
Iodoethane is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained for 12-24 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford ethyl 3-ethoxythiophene-2-carboxylate.
-
Hydrolysis of Ethyl 3-ethoxythiophene-2-carboxylate
-
Materials: Ethyl 3-ethoxythiophene-2-carboxylate, sodium hydroxide (or potassium hydroxide), ethanol, water, hydrochloric acid.
-
Procedure:
-
Ethyl 3-ethoxythiophene-2-carboxylate is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide is added, and the mixture is heated under reflux for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Visualization of Synthetic Pathway and Analytical Workflow
The following diagrams illustrate the synthetic route and the general workflow for spectroscopic analysis.
References
Electrochemical Profile of Functionalized Polythiophenes: A Comparative Analysis
A comprehensive guide to the electrochemical characteristics of poly(3-ethoxythiophene-2-carboxylic acid) and its alternatives for researchers, scientists, and drug development professionals.
Executive Summary
The electrochemical characterization of novel conducting polymers is paramount for their application in fields ranging from bioelectronics to drug delivery. This guide provides a comparative analysis of the electrochemical properties of poly(this compound). Due to the limited availability of specific experimental data for this particular polymer in peer-reviewed literature, this guide leverages data from closely related functionalized polythiophenes and common conducting polymer alternatives, namely Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT). This report offers a clear, data-driven comparison to inform material selection and experimental design.
Comparative Electrochemical Data
The following table summarizes key electrochemical performance indicators for a representative carboxylic acid-functionalized polythiophene, Poly(3-thiophene acetic acid) (as a proxy), and its main alternatives. These values are indicative and can vary based on synthesis method, doping level, and experimental conditions.
| Property | Poly(3-thiophene acetic acid) (Proxy) | Polyaniline (PANI) | Polypyrrole (PPy) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Conductivity (S/cm) | 10⁻³ - 10⁻¹ | 1 - 200 | 10 - 200 | 1 - 500 |
| Oxidation Potential (V vs. Ag/AgCl) | ~0.8 - 1.2 | ~0.2, ~0.8 (two-step) | ~0.7 | ~-0.2 |
| Redox Stability | Moderate | Good | Moderate to Good | Excellent |
| Processability | Solution Processable | Limited | Good | Good (as PEDOT:PSS) |
Detailed Experimental Protocols
The characterization of these conducting polymers typically involves a suite of electrochemical techniques to elucidate their properties.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials, electrochemical stability, and charge storage capacity of the polymer films.
Methodology:
-
Working Electrode: A glassy carbon or platinum electrode coated with the polymer film.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: An Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M LiClO₄) in an appropriate solvent (e.g., acetonitrile or aqueous buffer).
-
Procedure: The potential is swept linearly between two set limits at a constant scan rate (e.g., 50 mV/s). The resulting current is measured and plotted against the applied potential. The shape of the voltammogram provides information on the redox processes.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer resistance, double-layer capacitance, and diffusion characteristics at the polymer-electrolyte interface.
Methodology:
-
Setup: The same three-electrode cell as for CV is used.
-
Procedure: A small amplitude AC voltage is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential. The impedance data is often analyzed by fitting to an equivalent circuit model.
Spectroelectrochemistry
Objective: To correlate the changes in the electronic absorption spectrum of the polymer with its electrochemical state.
Methodology:
-
Setup: A UV-Vis spectrometer is coupled with a potentiostat and a thin-layer electrochemical cell. The working electrode is typically a transparent conducting oxide (TCO) glass (e.g., ITO or FTO) coated with the polymer.
-
Procedure: The absorption spectra of the polymer film are recorded at different applied potentials, allowing for the identification of neutral and doped states.
Visualizing Electrochemical Processes
The following diagrams illustrate the typical workflow for electrochemical characterization and a conceptual comparison of the electrochemical properties of the discussed polymers.
Conclusion
While direct experimental data for poly(this compound) remains elusive, this guide provides a robust comparative framework based on closely related polythiophene derivatives and established conducting polymers. The inclusion of the ethoxy group at the 3-position is expected to lower the oxidation potential and potentially enhance solubility, while the carboxylic acid group at the 2-position will influence its doping behavior, solubility in aqueous media, and provide a site for further functionalization. Researchers are encouraged to use the provided protocols as a starting point for the characterization of this and other novel conducting polymers. The comparative data herein should aid in the rational design and selection of materials for advanced applications.
Validating the Structure of 3-Ethoxythiophene-2-carboxylic Acid: A 2D NMR Comparison Guide
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, a robust and efficient analytical workflow is critical for advancing lead compounds. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of "3-Ethoxythiophene-2-carboxylic acid," a substituted thiophene derivative of interest in medicinal and materials chemistry.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity and spatial relationships of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC enable the precise assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (S) | - | - |
| 2 (C) | - | ~163 (C=O) |
| 3 (C) | - | ~160 |
| 4 (C) | ~7.2 (d) | ~115 |
| 5 (C) | ~7.6 (d) | ~130 |
| 6 (O) | - | - |
| 7 (CH₂) | ~4.2 (q) | ~68 |
| 8 (CH₃) | ~1.4 (t) | ~15 |
| 9 (COOH) | ~12-13 (s, br) | - |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, q = quartet, s = singlet, br = broad.
Key 2D NMR Correlations for Structural Validation
The following table summarizes the expected key correlations from COSY, HSQC, and HMBC spectra that would be crucial in confirming the structure of this compound.
| Experiment | Correlating Protons/Carbons | Information Gained |
| COSY | H4 ↔ H5 | Confirms the connectivity of the two protons on the thiophene ring. |
| H7 ↔ H8 | Confirms the connectivity within the ethoxy group. | |
| HSQC | H4 ↔ C4 | Directly links the proton at position 4 to its attached carbon. |
| H5 ↔ C5 | Directly links the proton at position 5 to its attached carbon. | |
| H7 ↔ C7 | Directly links the methylene protons of the ethoxy group to their carbon. | |
| H8 ↔ C8 | Directly links the methyl protons of the ethoxy group to their carbon. | |
| HMBC | H4 ↔ C2, C3, C5 | Confirms the position of the ethoxy and carboxylic acid groups relative to the thiophene ring protons. |
| H5 ↔ C3, C4 | Further confirms the substitution pattern on the thiophene ring. | |
| H7 ↔ C3, C8 | Confirms the attachment of the ethoxy group to the thiophene ring at position 3. | |
| H8 ↔ C7 | Confirms the connectivity within the ethoxy group. |
Comparison with Alternative Analytical Techniques
While 2D NMR is a cornerstone for structural validation, a multi-technique approach provides the most robust characterization. The following table compares 2D NMR with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial relationships. | Non-destructive, provides unambiguous structural information in solution. | Requires a relatively large amount of pure sample, can be time-consuming. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, including bond lengths and angles.[1][2] | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[3][4] | High sensitivity, provides molecular formula information (with high-resolution MS). | Does not provide direct information on atomic connectivity or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups.[5] | Fast, requires a small amount of sample, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy) Acquisition: [6][7]
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Load a standard COSY-45 or COSY-90 pulse program.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set the number of scans per increment based on the sample concentration (typically 4-16).
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: [8][9]
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsp).
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the number of increments in F1 to 128 or 256.
-
Set the number of scans per increment (typically 2-8).
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: [8][10]
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Load a standard HMBC pulse program (e.g., hmbcgpndqf).
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the number of increments in F1 to 256 or 512.
-
Set the number of scans per increment (typically 8-32).
-
Optimize the long-range coupling delay (d6) for an average J-coupling of 8 Hz.
Alternative Techniques
-
Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent mixture.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI, APCI).
-
Acquire the mass spectrum in the desired mass range.
FTIR Spectroscopy: [5]
-
Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent.
-
Acquire the infrared spectrum using an FTIR spectrometer.
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process using 2D NMR and the relationship between the different NMR experiments.
Caption: Workflow for structural validation.
Caption: 2D NMR correlation relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 7. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 10. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Benchmarking the performance of "3-Ethoxythiophene-2-carboxylic acid" in solar cells against other thiophenes
Researchers in materials science and solar energy are continually exploring novel organic compounds to enhance the efficiency and stability of photovoltaic devices. Among these, thiophene-based molecules have emerged as promising candidates due to their excellent electronic properties, structural versatility, and potential for cost-effective synthesis. This guide provides a comparative benchmark of the performance of various thiophene derivatives in solar cells, with a focus on carboxylic acid functionalized thiophenes and related structures, offering insights for researchers and professionals in the field.
Performance Benchmarking of Thiophene Derivatives
The performance of solar cells is critically dependent on the molecular structure of the organic semiconductor used. The following table summarizes the photovoltaic performance of various solar cells employing different thiophene-based compounds, showcasing a range of efficiencies and key electrical parameters. The data is compiled from studies utilizing similar device architectures to allow for a meaningful comparison.
| Thiophene Derivative | Solar Cell Type | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid | Dye-Sensitized Solar Cell (DSSC) | 1.2 | 0.7 | - | 0.3 | [1] |
| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid | Dye-Sensitized Solar Cell (DSSC) | - | - | - | 0.2 | [1] |
| Poly(3-hexylthiophene) with carboxylic acid end groups (P3HT-COOH) | Solid-State Dye-Sensitized Solar Cell | 3.7 | 0.54 | 46 | 0.9 | [2] |
| Thienothiophene-based copolymer (PTBTz-5) | Organic Solar Cell (OSC) | - | - | - | 6.91 | [3] |
| Thienothiophene-based copolymer (PTBTz-2) | Organic Solar Cell (OSC) | 16.84 | - | - | 9.72 | [3] |
| Fused-Thiophene Dye (19) | Dye-Sensitized Solar Cell (DSSC) | 20.9 | - | - | 9.18 | [4] |
| Fused-Thiophene Dye (13) | Dye-Sensitized Solar Cell (DSSC) | 15.23 | - | - | 6.2 | [4] |
Key Structural Insights and Performance Trends
The data reveals several key trends related to the molecular structure of thiophene derivatives and their impact on solar cell performance:
-
Fused Ring Systems: Rigid, fused thiophene structures like dithieno[3,2-b:2′,3′-d]thiophene often lead to improved charge carrier separation and can contribute to higher open-circuit voltages. For instance, the solar cell based on dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid exhibited a respectable Voc of 0.7 V.[1]
-
Conjugation Length: Extending the π-conjugation, as seen in oligothiophenes like terthiophene and quaterthiophene, can enhance light absorption. However, this does not always translate directly to higher efficiency, as other factors like energy level alignment and charge recombination play a crucial role.
-
Functional Groups: The presence of a carboxylic acid group is critical for anchoring the dye to the TiO₂ surface in DSSCs, facilitating efficient electron injection. The performance of P3HT-COOH, with a PCE of 0.9%, demonstrates the utility of this functionalization strategy in solid-state devices.[2]
-
Polymer vs. Small Molecule: Thiophene-based polymers, such as the thienothiophene copolymers PTBTz-2 and PTBTz-5, have demonstrated significantly higher efficiencies, with PTBTz-2 reaching an impressive 9.72%.[3] This is attributed to their excellent film-forming properties and broad absorption spectra in organic solar cells.
-
Molecular Engineering: Subtle changes in molecular structure, such as the orientation of a thiazole group in the thienothiophene copolymers, can have a profound impact on performance, with a nearly 40% increase in PCE observed between PTBTz-5 and PTBTz-2.[3]
Experimental Workflow and Protocols
The fabrication and characterization of thiophene-based solar cells follow a standardized set of procedures. The workflow diagram below illustrates the typical steps involved in the creation of a dye-sensitized solar cell, which is a common architecture for testing new thiophene-based dyes.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental stages depicted in the workflow diagram. These protocols are based on common practices reported in the literature for thiophene-based dye-sensitized solar cells.
1. Photoanode Preparation:
-
FTO Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol for 15 minutes each. The cleaned substrates are then dried with a stream of nitrogen.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO substrate using a technique such as doctor-blading or screen printing to achieve a uniform thickness.
-
Sintering: The TiO₂ coated substrates are sintered in a furnace at temperatures typically ranging from 450°C to 500°C. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.
2. Dye Sensitization:
-
Dye Solution Preparation: A solution of the thiophene-based dye is prepared in a suitable organic solvent (e.g., ethanol, acetonitrile/tert-butanol mixture) at a concentration typically between 0.3 to 0.5 mM.
-
Dye Adsorption: The sintered TiO₂ photoanodes are immersed in the dye solution and kept at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface. After soaking, the photoanodes are rinsed with the same solvent to remove any non-adsorbed dye.
3. Solar Cell Assembly:
-
Counter Electrode Preparation: A thin layer of a catalytic material, such as platinum or carbon, is deposited on another FTO substrate to serve as the counter electrode.
-
Assembly: The dye-sensitized TiO₂ photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn®) to prevent short-circuiting. The assembly is then heated to seal the edges.
-
Electrolyte Injection: A redox-active electrolyte, commonly an iodide/triiodide (I⁻/I₃⁻) solution in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
4. Photovoltaic Characterization:
-
Current-Voltage (I-V) Measurement: The current-voltage characteristics of the assembled solar cell are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. This measurement yields the key performance parameters: Jsc, Voc, FF, and PCE.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: The IPCE spectrum is measured to determine the quantum efficiency of the solar cell at different wavelengths of light. This provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for "3-Ethoxythiophene-2-carboxylic acid"
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of "3-Ethoxythiophene-2-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of specific validated methods for this compound, this document outlines the principles and expected performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The objective is to provide a framework for method development, cross-validation, and selection based on the specific requirements of the analytical task.
The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or comparing results from different analytical platforms.[1] This process demonstrates the equivalency and reliability of analytical results, which is a key regulatory requirement.[1][2]
Analytical Considerations for this compound
This compound possesses a thiophene ring, which acts as a chromophore, making it suitable for UV detection.[3] Its carboxylic acid functional group imparts polarity and makes it amenable to derivatization for GC analysis.[4][5][6] The choice of analytical method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Proposed Analytical Methods
The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of "this compound." These are generalized performance indicators based on the analysis of similar small molecules and carboxylic acids.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | Low µg/mL range | High pg/mL to ng/mL range | Low ng/mL range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (% RSD) | < 5% | < 15% | < 15% |
| Selectivity | Moderate; dependent on chromatographic separation. | High; based on mass-to-charge ratio of precursor and product ions. | High; based on mass spectrum of the derivatized analyte. |
| Throughput | High | Medium to High | Low to Medium (due to derivatization) |
| Matrix Effect | Low to Moderate | Can be significant; often requires internal standards. | Moderate to High; dependent on sample cleanup. |
Experimental Protocols
Detailed methodologies for each proposed analytical technique are provided below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of thiophene derivatives.[3][7]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]
-
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of standard solutions of "this compound" in the same solvent to construct a calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.[7]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a common choice.[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically used.[3][8] For example, a starting condition of 80% water and 20% acetonitrile, ramping to 90% acetonitrile over several minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing compounds at low concentrations or in complex matrices.[9][10][11][12]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Similar to HPLC-UV, prepare stock and working standard solutions.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to correct for matrix effects and variations in instrument response.[13]
-
For complex matrices like plasma, protein precipitation or solid-phase extraction (SPE) may be necessary.[14]
-
-
Chromatographic Conditions:
-
Column: A C18 column with smaller particle sizes (e.g., <2 µm for UHPLC) is often used to achieve faster separations.[10]
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid is common, as it is compatible with mass spectrometry.[8]
-
Flow Rate: Adjusted based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative mode (to be determined experimentally).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor) are monitored. This transition is highly specific to the analyte.
-
Optimization: The ion source parameters (e.g., capillary voltage, gas flow rates) and collision energy for fragmentation need to be optimized for the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC analysis.[5][6] This process converts the polar carboxylic acid into a more volatile and thermally stable derivative.[4][6]
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer.
-
Derivatization Protocol (Example using Silylation):
-
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.[15]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[16] The active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[6]
-
The resulting TMS-ester is now volatile and suitable for GC analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode for trace analysis.
-
Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivative.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.
-
Workflow for Analytical Method Selection and Validation
The selection of an appropriate analytical method should be guided by the intended purpose of the analysis. The following diagram illustrates a logical workflow for method selection and validation, incorporating key principles from ICH guidelines.[17][18][19][20]
Caption: Workflow for analytical method selection and validation.
This structured approach ensures that the chosen analytical method is "fit for purpose" and produces reliable, reproducible data for the quantification of "this compound" in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene | SIELC Technologies [sielc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scispace.com [scispace.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Proper Disposal of 3-Ethoxythiophene-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. For researchers, scientists, and drug development professionals handling 3-Ethoxythiophene-2-carboxylic acid, adherence to proper disposal protocols is a critical component of the experimental lifecycle. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][3] All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or dust.[4][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
-
Waste Minimization: Before commencing an experiment, plan to minimize the generation of waste by accurately calculating the required quantities of this compound and avoiding the preparation of excess solutions.[5]
-
Waste Segregation and Collection: All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated and correctly labeled hazardous waste container.[4][5] Do not mix this waste with incompatible materials, such as strong oxidizing agents or bases.[2][5]
-
Containerization: The waste container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[4]
-
Labeling of Waste Containers: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the compound (e.g., "Corrosive," "Irritant").[4][7] The label should also include the accumulation start date and the name of the principal investigator or laboratory.[5]
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[3][5] This area should be cool, dry, well-ventilated, and away from heat and ignition sources.[8] Ensure the container is stored with secondary containment to mitigate any potential leaks.[3]
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][8] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][9]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[8]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[1] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[10] Do not use combustible materials like paper towels for cleanup.[8]
-
Collection: Carefully collect the absorbent material or spilled solid and place it in a sealed, labeled container for hazardous waste disposal.[1][8] Use non-sparking tools for cleanup if the material is considered flammable.[8]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[8]
-
Reporting: Report the spill to your institution's EHS department.[8]
Data Presentation
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][3] |
| Handling Location | Certified chemical fume hood. | [4][5] |
| Waste Container Material | Glass or high-density polyethylene (HDPE). | [4] |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard symbols. | [4][5][7] |
| Disposal Method | Licensed hazardous waste disposal service. | [3][6] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [6][7] |
| Storage Conditions | Cool, dry, well-ventilated area with secondary containment. | [3][8] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3-Ethoxythiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-Ethoxythiophene-2-carboxylic acid, ensuring laboratory safety and proper operational protocol. Adherence to these procedures is vital for minimizing risks and fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards, necessitating the use of appropriate personal protective equipment. The primary risks include skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat. | To prevent skin contact. It is advisable to inspect gloves before use and change them immediately if contaminated. A standard or chemical-resistant lab coat should be worn and fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling solids that may generate dust, especially outside of a chemical fume hood.[1] Work should be performed in a well-ventilated area.[1] |
Operational and Disposal Plans
A stringent operational protocol is essential for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in laboratory areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
Disposal Plan:
All waste containing this compound, including contaminated disposables like gloves and weighing paper, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure lid.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[4]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[4] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
